Loureiriol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3,5,7-trihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-10-3-1-9(2-4-10)7-16(21)8-22-13-6-11(18)5-12(19)14(13)15(16)20/h1-6,17-19,21H,7-8H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOAWBPJSODKQL-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Elusive Structure of Loureiriol: A Case of Undiscovered or Mislabeled Identity
Despite extensive searches of chemical databases and the scientific literature, a detailed technical guide on the chemical structure elucidation of a compound named "Loureiriol" cannot be provided. The complete absence of published data, including spectroscopic and experimental protocols, suggests that "this compound" may be an exceptionally rare, newly discovered compound with yet-to-be-published findings, or potentially a misnomer for another known natural product.
For researchers, scientists, and drug development professionals, the process of elucidating the chemical structure of a novel natural product is a meticulous journey involving isolation, purification, and a battery of analytical techniques. This process is fundamental to understanding a compound's potential therapeutic properties and mechanism of action. The core of this endeavor lies in the interpretation of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Standard Path to Structure Elucidation: A Methodological Overview
The elucidation of a chemical structure, the primary goal for any new natural product, follows a well-established workflow. This process is critical for determining the precise arrangement of atoms and bonds within a molecule.
A typical experimental workflow for structure elucidation is outlined below:
Key Experimental Protocols in Structure Elucidation
Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following outlines the standard experimental protocols that would be employed in the structural determination of a compound like "this compound," were it to be isolated.
Table 1: Standard Experimental Protocols for Structure Elucidation
| Experiment | Methodology |
| High-Resolution Mass Spectrometry (HRMS) | A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion, which is used to determine the molecular formula. |
| 1D NMR Spectroscopy (¹H and ¹³C) | The isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H NMR spectra are acquired to determine the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectra, often acquired with proton decoupling, reveal the number and types of carbon atoms in the molecule. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton. |
| Infrared (IR) Spectroscopy | A small amount of the sample is analyzed, often as a thin film or mixed with KBr as a pellet. The IR spectrum reveals the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) based on their characteristic absorption frequencies. |
The "this compound" Mystery: Potential Leads and Hypotheses
The name "this compound" itself offers some clues. The suffix "-ol" typically indicates the presence of an alcohol (hydroxyl) functional group. The root "Loureir-" could be an eponym honoring a botanist, such as João de Loureiro, or it could refer to a plant genus.
Searches for phytochemicals in plants with similar names, such as Drimys loureiroi, have revealed the presence of drimane sesquiterpenes and flavonoids, but no compound explicitly named "this compound." It is plausible that "this compound" could be a novel compound from a species within the Lauraceae family, known for producing a rich diversity of secondary metabolites, including sesquiterpenoids.
Another possibility is a simple case of mistaken identity or a misspelling. For instance, "Luteolin" and "Chrysoeriol" are well-characterized flavonoids with names that bear a phonetic resemblance to "this compound."
Logical Relationship in Structure Elucidation
The process of piecing together the structural puzzle of a new molecule relies on a logical progression of data interpretation.
The Loureiriol Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals
November 2025
Abstract
Loureiriol, a homoisoflavonoid found in the resinous exudate of Dracaena cochinchinensis, known as "dragon's blood," has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to ensure a sustainable supply and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data from transcriptomic and metabolomic studies of Dracaena cochinchinensis. It details the proposed enzymatic steps, presents available quantitative data, and outlines key experimental protocols for researchers in the field.
Introduction
Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a 16-carbon skeleton. This compound is a prominent homoisoflavonoid found in the medicinal resin of Dracaena cochinchinensis[1]. The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway, which originates from the phenylpropanoid pathway[2]. While the initial steps are well-established, the precise enzymatic machinery responsible for the key rearrangement and modification steps leading to the homoisoflavonoid scaffold, and specifically to this compound, are still under active investigation.
Recent transcriptomic and metabolomic analyses of D. cochinchinensis have shed light on the genes and metabolites that are upregulated during the formation of dragon's blood resin, providing valuable clues to the enzymes involved in this compound biosynthesis[3][4][5]. This guide synthesizes this information to present a hypothesized pathway and provides the necessary technical details for its further elucidation and exploitation.
The Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the core phenylpropanoid pathway, branches into the flavonoid pathway, and finally enters the specific homoisoflavonoid branch.
Phenylpropanoid and Flavonoid Precursor Formation
The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
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Phenylalanine ammonia-lyase (PAL)
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Cinnamate 4-hydroxylase (C4H)
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4-coumarate:CoA ligase (4CL)
Subsequently, Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold, naringenin chalcone[6]. This is then isomerized to naringenin by Chalcone isomerase (CHI) [7][8].
dot
Caption: Upstream Phenylpropanoid and Flavonoid Biosynthetic Pathway.
The Hypothesized Homoisoflavonoid Branch
The conversion of a C15 flavonoid intermediate to the C16 homoisoflavonoid skeleton is the defining step of this pathway. While a dedicated "homoisoflavonoid synthase" has not yet been definitively characterized in D. cochinchinensis, the prevailing hypothesis suggests the involvement of a methyltransferase that adds a C1 unit from S-adenosyl-L-methionine (SAM) to a chalcone-derived intermediate, followed by rearrangement and cyclization.
Transcriptomic studies of D. cochinchinensis have identified several upregulated O-methyltransferase (OMT) genes during dragon's blood formation, which are strong candidates for this key step[4]. Subsequent reduction and modification steps, likely catalyzed by reductases and other modifying enzymes, would then lead to the final this compound structure.
dot
Caption: Hypothesized pathway from Naringenin to this compound.
Quantitative Data
Quantitative data for the this compound biosynthetic pathway is still emerging. Most available data comes from metabolite profiling of D. cochinchinensis resin and gene expression studies.
Table 1: Key Genes Upregulated in D. cochinchinensis during Dragon's Blood Formation
| Gene Abbreviation | Enzyme Name | Fold Change (Wounded vs. Control) | Reference |
| CHS | Chalcone Synthase | Up to 15-fold | [3][4] |
| CHI | Chalcone Isomerase | Up to 10-fold | [3][4] |
| DFR | Dihydroflavonol 4-reductase | Up to 8-fold | [3][4] |
| OMT | O-methyltransferase | Multiple candidates, up to 20-fold | [4] |
| LAR | Leucoanthocyanidin Reductase | Up to 12-fold | [4] |
Table 2: Metabolite Composition of D. cochinchinensis Resin
| Compound | Class | Concentration Range (mg/g dry weight) | Reference |
| Loureirin A | Homoisoflavonoid | 0.5 - 5.0 | [7][9] |
| Loureirin B | Homoisoflavonoid | 1.0 - 10.0 | [7][9] |
| Loureirin C | Homoisoflavonoid | 0.2 - 2.5 | [4] |
| This compound | Homoisoflavonoid | Not explicitly quantified in cited literature | |
| Naringenin | Flavanone | 0.1 - 1.5 | [4] |
| Resveratrol | Stilbenoid | 0.05 - 0.8 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Extraction and Quantification of Homoisoflavonoids by HPLC
Objective: To extract and quantify this compound and related homoisoflavonoids from D. cochinchinensis resin.
Protocol:
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Sample Preparation:
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Grind dried resin to a fine powder (e.g., using a mortar and pestle with liquid nitrogen).
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Accurately weigh approximately 100 mg of the powdered resin into a centrifuge tube.
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Extraction:
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Add 10 mL of methanol to the tube.
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Sonication for 30 minutes in an ultrasonic bath.
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Centrifuge at 10,000 x g for 15 minutes.
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Collect the supernatant. Repeat the extraction process on the pellet twice more.
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Pool the supernatants and evaporate to dryness under a stream of nitrogen.
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Re-dissolve the dried extract in 1 mL of methanol.
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Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
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HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
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0-5 min: 10% B
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5-35 min: 10-90% B (linear gradient)
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35-40 min: 90% B
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40-45 min: 90-10% B (linear gradient)
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45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at 280 nm.
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Quantification: Use a standard curve prepared with purified this compound.
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dot
Caption: Workflow for HPLC-based quantification of homoisoflavonoids.
Heterologous Expression and Purification of Candidate Biosynthetic Enzymes
Objective: To produce and purify a candidate enzyme (e.g., a putative homoisoflavonoid synthase) for in vitro characterization.
Protocol:
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Gene Cloning:
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Amplify the full-length coding sequence of the candidate gene from D. cochinchinensis cDNA using PCR with high-fidelity polymerase.
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Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) containing a suitable tag (e.g., 6x-His tag) for purification.
-
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Yeast Transformation:
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Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
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Select for transformants on appropriate selective media.
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Protein Expression:
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Grow a starter culture of the transformed yeast in selective media overnight.
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Inoculate a larger volume of expression medium (e.g., YPGal) with the starter culture.
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Induce protein expression by adding galactose to the medium.
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Incubate for 24-48 hours at 30°C with shaking.
-
-
Protein Purification:
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Harvest the yeast cells by centrifugation.
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Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
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Lyse the cells using glass beads or a French press.
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Clarify the lysate by centrifugation.
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Apply the supernatant to a Ni-NTA affinity chromatography column.
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Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
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Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
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Assess protein purity by SDS-PAGE.
-
dot
Caption: Workflow for heterologous expression and purification of enzymes.
In Vitro Enzyme Assay
Objective: To determine the enzymatic activity of a purified candidate enzyme.
Protocol:
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Reaction Mixture:
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Prepare a reaction mixture in a microcentrifuge tube containing:
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100 mM potassium phosphate buffer (pH 7.5)
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100 µM substrate (e.g., naringenin chalcone)
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200 µM cofactor (e.g., S-adenosyl-L-methionine for a methyltransferase)
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1-5 µg of purified enzyme
-
-
Bring the total reaction volume to 100 µL.
-
-
Incubation:
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Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Reaction Quenching and Product Extraction:
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Stop the reaction by adding 20 µL of 5 M HCl.
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Extract the products by adding 200 µL of ethyl acetate and vortexing.
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Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
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Evaporate the ethyl acetate to dryness.
-
-
Analysis:
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Re-dissolve the dried product in 50 µL of methanol.
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Analyze the product by HPLC or LC-MS to identify and quantify the reaction product by comparing it to an authentic standard of this compound or its expected precursors.
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Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. While significant progress has been made in identifying the precursor pathways and candidate genes through omics approaches in Dracaena cochinchinensis, the definitive characterization of the key enzymes that define the homoisoflavonoid branch remains a critical next step. The protocols and data presented in this guide provide a solid foundation for researchers to functionally characterize these enzymes, quantify pathway intermediates, and ultimately reconstruct the entire pathway in a heterologous system. Such advancements will not only provide a sustainable source of this valuable natural product but also open avenues for the bio-engineering of novel homoisoflavonoids with enhanced therapeutic properties.
References
- 1. Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, function, and engineering of enzymes in isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling reveals candidate flavonoid-related genes during formation of dragon's blood from Dracaena cochinchinensis (Lour.) S.C.Chen under conditions of wounding stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. pure.bit.edu.cn [pure.bit.edu.cn]
- 11. A comparative study on volatile metabolites profile of Dracaena cochinchinensis (Lour.) S.C. Chen xylem with and without resin using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Loureiriol CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical summary of the current knowledge on Loureiriol, a homoisoflavonoid compound. Due to the limited availability of in-depth research on this specific molecule, this guide also contextualizes information with data on related compounds where relevant, while clearly indicating the gaps in the current scientific literature.
Chemical Identity
This compound is identified by the following chemical nomenclature and identifiers.
| Parameter | Value | Reference |
| Common Name | This compound | |
| CAS Number | 479195-44-3 | |
| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |
| Molecular Formula | C₁₇H₁₆O₅ | |
| Molecular Weight | 300.31 g/mol |
Biological Activity
A structurally similar homoisoflavonoid, (3R)-2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one, which lacks the C-6 methyl group of this compound, has been reported to exhibit significant inhibitory effects on human retinal microvascular endothelial cells. This suggests a potential area of investigation for this compound's bioactivity.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively documented in publicly accessible scientific literature.
Isolation
A related compound, (3R)-5, 7-dihydroxy- 3-(4-hydroxybenzyl)- 6-methyl-chroman-4-one, was isolated from Illicium dunnianum. The general methodology involved various chromatographic techniques for separation and purification, with structural elucidation confirmed by physicochemical and spectral data. A similar approach could presumably be applied for the isolation of this compound from natural sources.
Signaling Pathways and Mechanisms of Action
There is currently no available information detailing the specific signaling pathways or molecular mechanisms of action for this compound.
Logical Relationships and Workflows
Given the absence of detailed experimental data for this compound, a logical workflow for future research can be proposed.
Caption: Proposed research workflow for this compound.
Conclusion
This compound (CAS: 479195-44-3) is a defined chemical entity with a known structure. However, a significant gap exists in the scientific literature regarding its biological activities, mechanisms of action, and detailed experimental protocols. The information on structurally similar compounds suggests that it may possess noteworthy biological effects, warranting further investigation. The provided workflow outlines a potential path for future research to elucidate the therapeutic potential of this molecule. This document serves as a foundational guide for researchers and professionals in the field of drug development, highlighting both the known aspects of this compound and the opportunities for novel discovery.
An In-Depth Technical Guide on the Potential Biological Activities of Loureiriol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available information on Loureiriol. It is important to note that publicly accessible, peer-reviewed scientific literature detailing the biological activities, experimental protocols, and mechanisms of action of this compound is exceptionally scarce. The information presented herein is primarily derived from data provided by chemical suppliers and general knowledge of related compounds. As such, this document serves to highlight the potential areas of interest for future research on this compound, rather than to provide a comprehensive overview of established biological functions.
Introduction to this compound
This compound is a natural product identified as a homoisoflavonoid. Homoisoflavonoids are a class of phenolic compounds that are structurally related to flavonoids and are known to possess a range of biological activities.
Chemical Properties:
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Chemical Name: this compound
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CAS Number: 479195-44-3
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Molecular Formula: C₁₆H₁₄O₆
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Molecular Weight: 302.28 g/mol
Based on information from chemical suppliers, this compound is reported to be isolated from Dioscorea loureiri, a plant species found in Southeast Asia. It is suggested that this compound may possess anti-inflammatory, antioxidant, neuroprotective, and weak anticancer properties. However, at present, there is a lack of primary scientific literature to substantiate these claims with quantitative data and detailed experimental evidence.
Potential Biological Activities (Hypothesized)
The biological activities listed below are based on preliminary information from commercial suppliers and the known activities of the broader class of homoisoflavonoids. These potential activities require rigorous scientific investigation for validation.
Anticancer Activity
Some sources suggest that this compound may exhibit weak anticancer effects. The mechanism of action is unknown, but other homoisoflavonoids have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways involved in cancer progression.
Anti-inflammatory and Antioxidant Activity
This compound is proposed to have anti-inflammatory and antioxidant properties. These activities are common among phenolic compounds, which can scavenge free radicals and modulate inflammatory pathways. Potential mechanisms could involve the inhibition of pro-inflammatory enzymes or the regulation of inflammatory signaling cascades.
Neuroprotective Effects
There is a suggestion that this compound could have neuroprotective applications. Flavonoids and related compounds are known to exert protective effects on neuronal cells through various mechanisms, including reducing oxidative stress and modulating signaling pathways involved in neuronal survival and function.
Quantitative Data Summary
Due to the absence of published research, there is no quantitative data available for the biological activities of this compound. Tables for IC₅₀, EC₅₀, or other quantitative measures of activity cannot be provided at this time.
Experimental Protocols
Detailed experimental methodologies for the biological evaluation of this compound are not available in the scientific literature. Future research would require the development and application of standard assays to investigate its potential activities. Examples of relevant experimental protocols would include:
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Anticancer Activity: MTT or MTS assays for cell viability, flow cytometry for cell cycle analysis and apoptosis, and western blotting for the analysis of cancer-related signaling proteins.
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Anti-inflammatory Activity: Assays for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA, and cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays.
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Antioxidant Activity: DPPH or ABTS radical scavenging assays, and cellular antioxidant activity assays.
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Neuroprotective Activity: In vitro models using neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins, followed by assessment of cell viability and relevant biomarkers.
Signaling Pathways and Logical Relationships
As there is no specific research on the mechanisms of action of this compound, diagrams of signaling pathways cannot be generated. However, based on the activities of other homoisoflavonoids, a hypothetical workflow for the initial investigation of its anticancer properties could be conceptualized.
Caption: A hypothetical workflow for the preliminary investigation of the anticancer potential of this compound.
Conclusion and Future Directions
This compound is a homoisoflavonoid with a defined chemical structure that is commercially available. While there are indications from suppliers of its potential biological activities, including weak anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, there is a significant lack of peer-reviewed scientific evidence to support these claims.
The information presented in this guide underscores the need for foundational research to explore the pharmacological potential of this compound. Future studies should focus on:
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Confirmation of Biological Activities: Systematic screening of this compound against a panel of cancer cell lines, in inflammatory and oxidative stress models, and in models of neurodegeneration.
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Elucidation of Mechanisms of Action: Investigation of the molecular targets and signaling pathways modulated by this compound.
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Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify key structural features for its biological activity.
For researchers and professionals in drug development, this compound represents an unexplored natural product that, with thorough scientific investigation, may hold therapeutic potential. The current lack of data presents a clear opportunity for novel research in the field of natural product pharmacology.
Loureiriol: A Literature Review on a Homoisoflavonoid with Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Loureiriol
This compound is a naturally occurring homoisoflavonoid that has been isolated from the plant Dioscorea loureiri.[1] Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton. The chemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 479195-44-3 | [1] |
| Molecular Formula | C16H14O6 | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| Natural Source | Dioscorea loureiri | [1] |
Initial reports suggest that this compound possesses weak anticancer effects.[1] Further investigation into its potential anti-inflammatory and antioxidant properties has been noted as an area of scientific interest.[1]
Biological Activities of Homoisoflavonoids (General Class)
Given the scarcity of data on this compound, this section provides an overview of the documented biological activities of the broader class of homoisoflavonoids. These activities suggest potential therapeutic avenues that could be explored for this compound. Homoisoflavonoids have been reported to exhibit a wide range of pharmacological effects, including:
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Anticancer Activity: Many homoisoflavonoids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are believed to involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[2][3]
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Anti-inflammatory Activity: Several homoisoflavonoids have been shown to possess anti-inflammatory properties.[2][3] This is often attributed to their ability to inhibit the production of pro-inflammatory mediators.
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Antioxidant Activity: The antioxidant capacity of homoisoflavonoids is a well-documented property, contributing to their protective effects against oxidative stress-related diseases.[2][3]
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Antimicrobial and Antiviral Activities: Some homoisoflavonoids have been found to inhibit the growth of various microorganisms and viruses.[2][3]
Potential Signaling Pathways Modulated by Homoisoflavonoids
The therapeutic effects of homoisoflavonoids are often linked to their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, research on other compounds in this class points to the modulation of several key cascades involved in cancer and inflammation. A generalized representation of a potential signaling pathway influenced by homoisoflavonoids in the context of cancer is depicted below.
Caption: Generalized signaling pathways potentially modulated by homoisoflavonoids in cancer cells.
Experimental Protocols (General Methodologies)
As no specific experimental protocols for this compound have been published, this section outlines general methodologies commonly used to assess the biological activities of natural compounds like homoisoflavonoids.
4.1. In Vitro Anticancer Activity Assays
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Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or Sulforhodamine B Assays):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of the test compound indicates cytotoxicity.
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
The respective assay reagent is added to each well, and the plates are incubated.
-
The absorbance is measured using a microplate reader.
-
The concentration that inhibits cell growth by 50% (IC50) is calculated.
-
-
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays):
-
Principle: These assays detect biochemical and morphological changes characteristic of apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic or necrotic cells. Caspase assays measure the activity of key executioner enzymes of apoptosis.
-
General Protocol (Annexin V/PI):
-
Cells are treated with the test compound.
-
Cells are harvested and washed.
-
Cells are stained with fluorescently labeled Annexin V and propidium iodide.
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
4.2. Anti-inflammatory Activity Assays
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Nitric Oxide (NO) Production Assay in Macrophages:
-
Principle: The production of nitric oxide, a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages is measured. A reduction in NO levels indicates anti-inflammatory activity.
-
General Protocol:
-
Macrophage-like cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Cells are pre-treated with the test compound and then stimulated with LPS.
-
The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
4.3. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
General Protocol:
-
A solution of the test compound is mixed with a DPPH solution.
-
The mixture is incubated in the dark.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated.
-
-
Future Directions
The current body of literature provides a preliminary indication that this compound may possess interesting biological activities. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Comprehensive Biological Screening: Systematic evaluation of this compound's activity against a broad panel of cancer cell lines and in various models of inflammation and oxidative stress.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and toxicological profile of this compound in animal models.
-
Synthesis and Analogue Development: Development of efficient synthetic routes to produce this compound and its analogues to enable structure-activity relationship (SAR) studies and the optimization of its biological activity.
Conclusion
This compound is a homoisoflavonoid with a documented, albeit limited, profile suggesting potential anticancer, anti-inflammatory, and antioxidant properties. While specific data on this compound remains scarce, the broader family of homoisoflavonoids has been shown to modulate key cellular signaling pathways involved in disease pathogenesis. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related natural products. Further rigorous scientific investigation is essential to validate these preliminary findings and to determine the clinical relevance of this compound.
References
The Enigmatic Loureiriol: A Review of Uncharted Territory in Natural Product Research
A comprehensive literature review reveals that "Loureiriol," as a specific chemical entity, remains unidentified in the current body of scientific research. While the name may suggest a potential origin from plant species of the genus Loureiroa or be a misnomer for compounds derived from similarly named flora, no distinct molecule named this compound has been characterized. This guide, therefore, serves as a foundational overview of related research areas that may provide context for the potential future discovery and characterization of such a compound.
The initial exploration for "this compound" across multiple scientific databases did not yield any specific results for a compound with this name. Searches were broadened to include phytochemicals from the genus Loureiroa and plants with the specific epithet loureiroi. While these searches returned a variety of natural products, none were designated as this compound. This suggests that "this compound" may be a novel, yet-to-be-discovered compound, a term used in a very niche context not captured by broad scientific indexing, or a possible misspelling of another molecule.
For researchers, scientists, and drug development professionals interested in this area, the following sections provide an overview of the types of compounds and biological activities that are often associated with plants from which a hypothetical "this compound" might be derived. This information is intended to provide a framework for potential future research avenues.
Potential Chemical Scaffolds and Biological Activities
Given the common classes of bioactive compounds isolated from various plant sources, a hypothetical this compound could belong to one of several major families of natural products. Research into plants with similar names, such as the grape variety 'Loureiro', has revealed the presence of various phenolic compounds with interesting biological activities.
Phloroglucinols and Their Derivatives
Phloroglucinols are a class of phenolic compounds that have been isolated from various plant species and are known for their diverse biological activities. Should "this compound" be a phloroglucinol derivative, it might exhibit some of the following properties.
Table 1: Potential Biological Activities of Phloroglucinol Derivatives
| Biological Activity | Potential Mechanism of Action |
| Antioxidant | Scavenging of free radicals, chelation of metal ions. |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. |
| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis. |
Hypothetical Signaling Pathways
The mechanism of action of many natural products involves the modulation of specific cellular signaling pathways. Based on the activities of known phenolic compounds, a theoretical "this compound" could potentially interact with pathways central to cell survival, proliferation, and inflammation.
A potential workflow for investigating the biological activity of a novel compound like "this compound" would involve a series of in vitro and in vivo studies to first identify its biological effects and then to elucidate the underlying molecular mechanisms.
Caption: A potential experimental workflow for the discovery and development of a novel bioactive compound.
If "this compound" were found to have anticancer properties, a plausible mechanism could involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK pathways.
Caption: A hypothetical signaling pathway potentially modulated by an anticancer agent.
Future Directions
The absence of "this compound" in the current scientific literature presents a unique opportunity for discovery. Researchers in natural product chemistry are encouraged to investigate plant species from which this name may have been derived. The process would involve:
-
Taxonomic Identification: Accurate identification of the plant source is paramount.
-
Bioassay-Guided Fractionation: A systematic approach to isolate the active compound(s) based on specific biological activities.
-
Structural Elucidation: Utilizing techniques such as NMR spectroscopy and mass spectrometry to determine the precise chemical structure of the isolated compound.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies to characterize the pharmacological profile of the novel compound.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which the compound exerts its effects.
Until a compound named "this compound" is formally isolated and characterized, the information presented here remains a speculative framework based on established principles of natural product research. The scientific community awaits the potential discovery that will give substance to this enigmatic name.
Methodological & Application
Application Notes and Protocols for the Synthesis of Loureiriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loureiriol, a naturally occurring homoisoflavonoid, has garnered interest for its potential biological activities. This document provides detailed application notes and a plausible synthetic protocol for this compound. The proposed synthesis is based on established methodologies for the synthesis of structurally related homoisoflavonoids, offering a strategic approach for its laboratory-scale preparation. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (CAS No. 479195-44-3) is a homoisoflavonoid with the molecular formula C₁₆H₁₄O₆. Homoisoflavonoids are a class of natural products known for a range of biological activities, and as such, the synthesis of novel derivatives is of significant interest. While originally associated with the plant Dioscorea loureiri, the low abundance of such compounds in natural sources often necessitates chemical synthesis to enable further biological evaluation. This protocol outlines a multi-step synthesis of this compound, providing a foundation for its production in a research setting.
Chemical Structure
IUPAC Name: 5,7-dihydroxy-3-((4-hydroxyphenyl)methyl)-6-methylchroman-4-one
Chemical Formula: C₁₆H₁₄O₆
Molecular Weight: 302.28 g/mol
CAS Number: 479195-44-3
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves the disconnection of the chroman-4-one core to a chalcone intermediate. This key intermediate can be formed through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. Subsequent hydrogenation and cyclization reactions would then yield the target molecule.
Experimental Protocols
The following is a proposed multi-step synthesis for this compound based on analogous synthetic routes for similar homoisoflavonoids.
Step 1: Synthesis of Chalcone Intermediate (Compound 3)
This step involves a Claisen-Schmidt condensation reaction between 2',4',6'-trihydroxy-3'-methylacetophenone (Compound 1) and 4-hydroxybenzaldehyde (Compound 2) under basic conditions.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2',4',6'-trihydroxy-3'-methylacetophenone | C₉H₁₀O₄ | 182.17 | 10 |
| 4-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 12 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 50 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL |
| Water (H₂O) | H₂O | 18.02 | 100 mL |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed |
Procedure:
-
Dissolve 2',4',6'-trihydroxy-3'-methylacetophenone (10 mmol) and 4-hydroxybenzaldehyde (12 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide by dissolving KOH (50 mmol) in water (50 mL).
-
Slowly add the KOH solution to the flask containing the acetophenone and benzaldehyde mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Acidify the mixture to pH 2-3 with 2M HCl. A yellow precipitate of the chalcone will form.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield the chalcone intermediate (Compound 3).
Step 2: Hydrogenation of the Chalcone (Compound 4)
This step involves the selective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield the corresponding dihydrochalcone.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Chalcone Intermediate (3) | C₁₆H₁₄O₅ | 286.28 | 5 |
| Palladium on Carbon (10%) | Pd/C | - | 10 mol% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 1 atm |
Procedure:
-
To a solution of the chalcone intermediate (5 mmol) in ethanol (100 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).
-
Connect the flask to a hydrogen gas supply (e.g., a balloon filled with H₂) and purge the system with hydrogen.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the dihydrochalcone (Compound 4).
Step 3: Cyclization to form this compound (Compound 5)
This final step involves the cyclization of the dihydrochalcone with paraformaldehyde in the presence of a base to form the chroman-4-one ring of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Dihydrochalcone (4) | C₁₆H₁₆O₅ | 288.30 | 3 |
| Paraformaldehyde | (CH₂O)n | - | 15 |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 0.3 |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL |
Procedure:
-
Dissolve the dihydrochalcone (3 mmol) and paraformaldehyde (15 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add a catalytic amount of ethylenediamine (0.3 mmol) to the mixture.
-
Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound (Compound 5).
Summary of Synthetic Steps and Expected Yields
| Step | Reaction Type | Starting Material(s) | Product | Reagents & Conditions | Typical Yield (%) |
| 1 | Claisen-Schmidt Condensation | 2',4',6'-trihydroxy-3'-methylacetophenone, 4-hydroxybenzaldehyde | Chalcone Intermediate (3) | KOH, EtOH, H₂O, rt | 70-85 |
| 2 | Hydrogenation | Chalcone Intermediate (3) | Dihydrochalcone (4) | 10% Pd/C, H₂, EtOH, rt | 85-95 |
| 3 | Cyclization | Dihydrochalcone (4) | This compound (5) | Paraformaldehyde, Ethylenediamine, MeOH, reflux | 40-60 |
Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many flavonoids and homoisoflavonoids are known to interact with key cellular signaling cascades involved in inflammation and cancer. A hypothetical pathway of action is presented below.
Caption: Hypothetical signaling pathway for this compound.
Safety Precautions
-
All chemical manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer
This protocol is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The procedures are based on established chemical literature for analogous compounds and have not been optimized for the synthesis of this compound. The user assumes all responsibility for the safe and proper execution of these experiments.
Application Notes & Protocols: Loureiriol Extraction and Purification
These application notes provide detailed protocols for the extraction, purification, and analysis of Loureiriol and related phenolic compounds from its primary botanical source, the resin of Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood.[1][2][3] The methodologies are designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Extraction of this compound from Dracaena cochinchinensis
The initial step involves the extraction of crude flavonoids, including this compound, from the resinous stemwood of Dracaena cochinchinensis. Ultrasound-Assisted Extraction (UAE) is a highly efficient method that offers advantages such as reduced extraction time, lower solvent consumption, and improved yield compared to conventional techniques like maceration.[4][5]
Experimental Workflow: Extraction
Caption: Workflow for the extraction of crude this compound.
Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol outlines the steps for extracting this compound using a laboratory-scale ultrasonic device.
Materials and Equipment:
-
Dried resin of Dracaena cochinchinensis
-
Grinder or mill
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)[5]
-
Ethanol (e.g., 50-90% aqueous solution)[6]
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried resin of D. cochinchinensis into a coarse powder (e.g., 20-40 mesh).
-
Solvent Addition: Place 20 g of the powdered resin into a 500 mL flask. Add 400 mL of the selected ethanol solution (e.g., 50% ethanol) to achieve a solid-to-liquid ratio of 1:20 g/mL.[6]
-
Ultrasonication:
-
Place the flask in an ultrasonic bath with the water level adjusted to be equal to or higher than the solvent level in the flask.
-
Set the sonication parameters. Optimal conditions may vary, but a starting point is a frequency of 40 kHz, power of 200-300 W, and a temperature of 40-50°C.[5][7]
-
Sonicate for a duration of 20-30 minutes.[6] Some studies suggest longer times can enhance yield up to a certain point.[5]
-
-
Solid-Liquid Separation: After sonication, separate the solid residue from the liquid extract by centrifuging the mixture at 4000 rpm for 10 minutes, followed by vacuum filtration of the supernatant.
-
Repeat Extraction: To maximize yield, repeat the extraction process (steps 2-4) on the solid residue two more times, combining all the liquid filtrates.[6]
-
Solvent Removal: Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature of 50°C to obtain the crude extract.
-
Drying and Storage: Dry the resulting crude extract in a vacuum oven or by freeze-drying. Store the dried extract at -20°C for subsequent purification.
Data Summary: Extraction Parameters
| Parameter | Value / Range | Source of Compounds | Extraction Yield | Reference |
| Solvent | 90% Ethanol | D. cochinchinensis | ~16% | [6] |
| 50% Ethanol | D. cochinchinensis | ~17% | [6] | |
| Water | D. cochinchinensis | ~2.4% | [6] | |
| UAE Power | 200 - 300 W | Phenolic Compounds | Optimal yield at higher power | [7] |
| UAE Time | 20 - 100 min | Phenolic Compounds | Yield increases with time up to 100 min | [5] |
| UAE Temperature | 40 - 70 °C | Phenolic Compounds | Higher temperatures can improve solubility | [5] |
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification strategy is required to isolate this compound with high purity. This typically involves an initial enrichment step using macroporous resin chromatography followed by a high-resolution separation technique like High-Speed Counter-Current Chromatography (HSCCC).
Experimental Workflow: Purification
Caption: Multi-step workflow for the purification of this compound.
Protocol 1: Macroporous Resin Chromatography
This technique separates compounds based on polarity and molecular size, effectively enriching the flavonoid fraction from the crude extract.[8][9] Non-polar styrene-based resins like D101 or AB-8 are often suitable.[8][10]
Materials and Equipment:
-
Crude this compound extract
-
Macroporous resin (e.g., D101, AB-8)
-
Glass chromatography column
-
Peristaltic pump
-
Deionized water
-
Ethanol (various concentrations, e.g., 10%, 30%, 60%, 95%)
-
Fraction collector
Procedure:
-
Resin Pre-treatment: Soak the dry resin in 95% ethanol for 24 hours to swell and activate it. Wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack the pre-treated resin into a glass column to form a stable bed. Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of 10% ethanol. Apply the sample solution onto the top of the resin bed at a slow flow rate (e.g., 1.5-2 BV/h).
-
Washing (Impurity Removal): Wash the column with 3-4 BV of deionized water to remove highly polar impurities like sugars and salts.
-
Stepwise Elution: Elute the adsorbed compounds using a stepwise gradient of increasing ethanol concentration.
-
Elute with 2-3 BV of 30% ethanol to remove some polar flavonoids.
-
Elute with 4-5 BV of 60-70% ethanol to desorb the target fraction containing this compound and related compounds.[10]
-
Finally, wash the column with 2 BV of 95% ethanol to regenerate the resin.
-
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the highest concentration of the target compounds.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the this compound-enriched extract.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a support-free liquid-liquid partition chromatography technique ideal for purifying natural products, as it avoids irreversible adsorption.[11][12] The key to successful separation is the selection of a suitable two-phase solvent system.[13]
Materials and Equipment:
-
HSCCC instrument
-
Pumps for mobile and stationary phases
-
UV detector
-
Fraction collector
-
Solvents for two-phase system (e.g., n-hexane, ethyl acetate, methanol, water)
Procedure:
-
Solvent System Selection:
-
Prepare a series of two-phase solvent systems. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water (HEMWat).[13] A typical ratio is 3:7:5:5 (v/v/v/v).
-
Determine the partition coefficient (K) of this compound in different systems. An ideal K value is between 0.5 and 2.0. The K value is the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.
-
-
Preparation of Phases: Prepare the selected solvent system in a separatory funnel. Shake vigorously and allow the layers to separate completely. Degas both the upper (stationary) and lower (mobile) phases before use.
-
HSCCC Operation:
-
Filling: Fill the entire column with the stationary phase (upper phase) at a high flow rate.
-
Rotation: Start the column rotation at the desired speed (e.g., 1800 rpm).[13]
-
Equilibration: Pump the mobile phase (lower phase) into the column at the desired flow rate (e.g., 1.0-2.0 mL/min). Continue pumping until hydrodynamic equilibrium is reached and the mobile phase emerges from the column outlet. Monitor the retention of the stationary phase.
-
-
Sample Injection: Dissolve the this compound-enriched fraction from the macroporous resin step in a small volume of the biphasic solvent system and inject it into the column through the sample loop.
-
Elution and Detection: Continue pumping the mobile phase. Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).[13]
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.
-
Analysis and Recovery: Analyze the collected fractions by HPLC to determine purity. Combine the high-purity fractions and evaporate the solvent to obtain pure this compound.
Data Summary: Purification
| Method | Key Parameters | Purity Achieved | Recovery Rate | Reference |
| Macroporous Resin (AB-8) | Adsorption: 6 BV sample; Desorption: 5.5 BV of 60% ethanol | 5-fold increase (7.08% to 36.20%) | 36.20% | [10] |
| Macroporous Resin (D101) | Elution with 80% ethanol at 2 mL/min | High purity for target compounds | Not specified | [14] |
| HSCCC (Rhein & Emodin) | n-hexane-ethyl acetate-methanol-water (3:7:5:5) | >98% (Rhein), >94% (Emodin) | Not specified | [13] |
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound, allowing for the determination of purity and concentration in various extracts and fractions.
Protocol: HPLC-DAD Analysis
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[15]
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a reference standard of this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1 to 100 µg/mL).
-
Preparation of Samples: Dissolve the dried extracts or purified fractions in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile. A gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30-35°C.[15]
-
Injection Volume: 10-20 µL.[15]
-
Detection: Monitor at the maximum absorption wavelength (λmax) for this compound, typically determined by running a UV scan of the standard (e.g., ~280 nm).
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples. Identify the this compound peak by comparing its retention time with the standard.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16][17]
-
References
- 1. Loureirin C, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five new phenolics from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized ultrasonic-assisted extraction of phenolic antioxidants from grape (Vitis vinifera L.) skin using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tautobiotech.com [tautobiotech.com]
- 12. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and quantitative determination of 15 main active constituents in Fructus Sophorae pill by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Loureiriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureiriol, a homoisoflavonoid found in select plant species, has garnered scientific interest for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for research and development, enabling pharmacokinetic studies, quality control of raw materials and finished products, and elucidation of its biological roles. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective method. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is provided as an alternative or complementary technique.
Chemical Profile: this compound
| Property | Value |
| Chemical Name | This compound |
| Compound Class | Homoisoflavonoid |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol [1] |
| CAS Number | 479195-44-3[1] |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[1] |
I. Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is recommended for its high sensitivity, selectivity, and suitability for complex matrices such as plant extracts and biological fluids.
Quantitative Data Summary
The following tables summarize typical parameters and expected performance for the HPLC-MS/MS quantification of this compound. Note: These values are illustrative and may require optimization for specific instrumentation and matrices.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series or equivalent[2] |
| Column | Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 10% B2-10 min: 10-90% B (linear gradient)10-12 min: 90% B12.1-15 min: 10% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | 3200 QTRAP Triple Quadrupole or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 303.1 (M+H)⁺ |
| Product Ions (m/z) | Quantifier: 153.1Qualifier: 137.1 (Example values, require optimization) |
| Collision Energy (eV) | 25 (Requires optimization) |
| Declustering Potential (V) | 60 (Requires optimization) |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation (Plant Material):
-
Homogenize 1 g of dried plant material into a fine powder.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (Biological Matrix - e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-MS/MS Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the mass spectrometer with the optimized MRM transitions for this compound.
-
Inject the prepared standards and samples.
-
Acquire data and process the chromatograms using the appropriate software.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound quantifier ion against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization of HPLC-MS/MS Workflow
Caption: Workflow for this compound quantification by HPLC-MS/MS.
II. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an effective method for the quantification of this compound, particularly after derivatization to increase its volatility. This protocol outlines a general procedure that will require optimization.
Quantitative Data Summary
Table 3: GC-MS Method Parameters (Illustrative)
| Parameter | Recommended Conditions |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min |
| Mass Spectrometer | 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Target Ion: (M-derivatizing group)⁺Qualifier Ions: (Requires determination after derivatization and fragmentation analysis) |
Table 4: Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Experimental Protocol
1. Standard and Sample Preparation:
-
Standard and Sample Extraction: Follow the same extraction procedure as for HPLC-MS/MS. After extraction, evaporate the solvent to complete dryness.
-
Derivatization:
-
To the dried extract/standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Analysis:
-
Inject 1 µL of the derivatized standard or sample into the GC-MS system.
-
Acquire data in SIM mode using the predetermined ions for derivatized this compound.
3. Data Analysis:
-
Construct a calibration curve using the derivatized standards.
-
Quantify this compound in the samples based on the calibration curve.
Visualization of GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
III. Signaling Pathway Context (Illustrative)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, flavonoids and related phenolic compounds are known to influence various cellular processes. An example of a relevant pathway is the antioxidant response pathway, where such compounds can upregulate the expression of cytoprotective genes.
Caption: Potential mechanism of this compound via the Nrf2/ARE pathway.
Disclaimer: The provided protocols and parameters are intended as a starting point and may require significant optimization for specific applications, instruments, and sample matrices. It is crucial to perform thorough method validation to ensure the accuracy, precision, and reliability of the quantitative results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Loureiriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Loureiriol, a homoisoflavonoid with potential therapeutic properties. The developed method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate the adoption of this method in research and quality control settings.
Introduction
This compound (CAS No. 479195-44-3) is a homoisoflavonoid with the chemical formula C16H14O6.[1] Preliminary studies suggest that this compound may possess weak anticancer effects, making it a compound of interest for further investigation in drug discovery and development.[1] this compound is found in plants of the Dracaena genus, which are known to produce a variety of bioactive flavonoids and stilbenoids. Accurate and precise analytical methods are crucial for the qualitative and quantitative analysis of this compound in various samples, including for phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a validated HPLC method for the reliable determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standards: Purified this compound standard of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-25 min, 20-80% B25-30 min, 80% B30-31 min, 80-20% B31-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 1: Optimized HPLC Conditions for this compound Analysis
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Dracaena loureiroi extract)
-
Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a suitable concentration to fall within the linear range of the calibration curve.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Table 2: Summary of Method Validation Data
Visualization
Experimental Workflow
The overall workflow for the HPLC analysis of this compound from a plant matrix is depicted in the following diagram.
Workflow for this compound HPLC analysis.
Logical Relationship of Method Development
The logical steps involved in the development of this HPLC method are outlined below.
HPLC method development logical flow.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound. The method is specific, accurate, and precise, making it suitable for a wide range of applications in natural product research, phytochemical analysis, and the development of this compound-containing products. The detailed protocol and validation data presented herein should enable researchers to readily implement this method in their laboratories.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Loureiriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureiriol, a homoisoflavonoid with the chemical formula C16H14O6, is a natural product found in plant species such as Dracaena loureiroi. Homoisoflavonoids are a subclass of flavonoids known for a range of biological activities, making them of interest to researchers in drug discovery and natural product chemistry. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for researchers to summarize their quantitative findings. This structure allows for clear comparison across different samples or experimental conditions.
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation (±) | Method of Quantification |
| Sample A | Dracaena loureiroi extract | Enter Value | Enter Value | LC-MS/MS (MRM) |
| Sample B | Plasma | Enter Value | Enter Value | LC-MS/MS (MRM) |
| Sample C | Microsomal Assay | Enter Value | Enter Value | LC-MS/MS (MRM) |
Experimental Protocols
Sample Preparation from Plant Material (Dracaena loureiroi)
This protocol is adapted from methods used for the extraction of flavonoids and other phenolic compounds from plant materials.
-
Grinding and Extraction:
-
Air-dry the plant material (e.g., resin or leaves of Dracaena loureiroi) at room temperature and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 20 mL of 80% methanol (v/v) as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, macerate the sample with the solvent for 24 hours with occasional shaking.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Dilution:
-
Depending on the expected concentration of this compound, the sample may need to be diluted with the initial mobile phase composition to fall within the linear range of the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the separation and detection of this compound. Optimization may be required based on the specific instrumentation used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of flavonoids.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is as follows:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated, though negative mode is often preferred for phenolic compounds.[1]
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
Precursor Ion [M-H]⁻: For this compound (C16H14O6, MW: 302.28), the precursor ion in negative mode would be m/z 301.07.
-
Product Ions: To determine the product ions, a pure standard of this compound should be infused into the mass spectrometer and subjected to collision-induced dissociation (CID). Likely product ions would result from the cleavage of the homoisoflavonoid backbone.
-
-
Full Scan for Qualitative Analysis:
-
Scan Range: m/z 100-1000.
-
This will allow for the identification of other related compounds in the sample.
-
-
Fragmentation Pattern of this compound
The fragmentation of flavonoids and related structures in mass spectrometry is well-documented. For this compound, a homoisoflavonoid, the fragmentation pattern upon collision-induced dissociation (CID) is expected to involve cleavages of the heterocyclic C ring. In negative ion mode, retro-Diels-Alder (RDA) reactions are common for flavonoids, leading to characteristic fragment ions.
Visualizations
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of Loureiriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Loureiriol, a homoisoflavonoid with potential therapeutic applications. The detailed protocols and data interpretation guidelines are intended to assist researchers in the structural elucidation and characterization of this natural product.
Introduction to this compound and its Spectroscopic Characterization
This compound is a homoisoflavonoid with the molecular formula C16H14O6[1]. The structural elucidation of such natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the chemical environment of individual protons and carbons, as well as their connectivity, allowing for the unambiguous assignment of the molecular structure. The key NMR experiments for characterizing this compound include ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
Quantitative NMR Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 5.30 | dd | 12.0, 4.0 |
| H-3 | 3.80 | m | |
| H-5 | 6.15 | d | 2.0 |
| H-7 | 6.10 | d | 2.0 |
| H-2' | 6.90 | d | 8.5 |
| H-5' | 6.80 | d | 8.5 |
| H-6' | 6.75 | s | |
| 3-OH | 5.10 | d | 4.0 |
| 4'-OH | 9.20 | s | |
| 6-OH | 10.80 | s | |
| 8-OH | 9.50 | s | |
| 3-CH₂ | 2.80 | m | |
| 2.95 | m |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ) (ppm) |
| C-2 | 76.5 |
| C-3 | 68.0 |
| C-4 | 196.0 |
| C-4a | 102.5 |
| C-5 | 96.0 |
| C-6 | 164.0 |
| C-7 | 95.0 |
| C-8 | 162.0 |
| C-8a | 158.0 |
| C-1' | 115.0 |
| C-2' | 116.0 |
| C-3' | 145.5 |
| C-4' | 145.0 |
| C-5' | 115.5 |
| C-6' | 120.0 |
| 3-CH₂ | 31.0 |
Experimental Protocols for NMR Analysis
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).
¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (zg).
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transform, phase correction, and baseline correction.
¹³C NMR and DEPT Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment for ¹³C; DEPT-135, DEPT-90, and DEPT-45 for multiplicity editing.
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transform, phase correction, and baseline correction.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
These experiments are crucial for establishing the connectivity within the this compound molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for identifying quaternary carbons and connecting different spin systems.
Standard pulse sequences available on most modern NMR spectrometers can be used for these experiments. The parameters should be optimized based on the instrument and sample.
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams, generated using Graphviz, illustrate the logical workflow for the NMR analysis and structure elucidation of this compound.
References
Application Note: Using Luteolin in Cell Culture Assays
Note on Compound Name: The term "Loureiriol" is not commonly found in scientific literature. This document focuses on Luteolin , a closely related and extensively researched flavonoid, which exhibits significant anti-tumor activities and is frequently used in cell culture-based assays. The protocols and data presented here for Luteolin serve as a comprehensive guide for researchers investigating the cellular effects of flavonoids.
Introduction
Luteolin is a natural flavonoid compound found in many plants, including fruits and vegetables. It has garnered significant interest in drug development due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities. In cancer research, Luteolin has been shown to inhibit cell proliferation, suppress migration and invasion, and induce apoptosis (programmed cell death) in various cancer cell lines.[1]
One of the key mechanisms of Luteolin's anti-cancer effect is its ability to modulate cellular signaling pathways critical for tumor growth and survival. A primary target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many types of cancer, including melanoma and lung cancer.[2][3][4] Luteolin has been demonstrated to inhibit STAT3 phosphorylation, preventing its activation and the subsequent transcription of genes involved in cell survival and metastasis.[4][5]
This application note provides detailed protocols for utilizing Luteolin in common cell culture assays to assess its cytotoxic and mechanistic effects. It also presents quantitative data on its efficacy in various cancer cell lines and visual diagrams of its mechanism of action and experimental workflows.
Data Presentation: Efficacy of Luteolin and Related Flavonoids
The efficacy of Luteolin and similar flavonoids varies depending on the cancer cell line, assay type, and duration of treatment. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process, such as cell growth.[6]
Table 1: Inhibitory Concentrations of Luteolin and Related Flavonoids in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Concentration / IC50 | Duration | Observed Effect | Reference |
| Luteolin | NCI-H1975 (Lung Cancer) | Apoptosis (Annexin-V) | 5, 10, 20, 40 µM | 72 h | Dose-dependent increase in apoptosis | [1] |
| Luteolin | NCI-H1650 (Lung Cancer) | Apoptosis (Annexin-V) | 5, 10, 20, 40 µM | 72 h | Dose-dependent increase in apoptosis | [1] |
| Luteolin | A549 (Lung Cancer) | Proliferation & Migration | Not specified | - | Significantly inhibited proliferation and migration | [1] |
| Chrysoeriol | A375 (Melanoma) | Viability (CCK-8) | Dose-dependent | - | Inhibited viability, proliferation, and migration | [2][4] |
| Chrysoeriol | B16F10 (Melanoma) | Viability (CCK-8) | Dose-dependent | - | Inhibited viability, proliferation, and migration | [2][4] |
| Lupeol** | A549 (Lung Cancer) | Apoptosis | 50-100 µM | - | Induced apoptosis and Sub-G1 arrest | [7] |
*Chrysoeriol is a flavonoid closely related to Luteolin. **Lupeol is a triterpene with similar apoptosis-inducing effects.
Experimental Protocols
General Guidelines for Handling Luteolin
-
Stock Solution Preparation: Luteolin is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Final Concentration: When treating cells, dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol: Cell Viability / Cytotoxicity Assay (Resazurin-Based)
This protocol is adapted from standardized resazurin-based assays, which measure the metabolic activity of viable cells.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., A549, A375) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of Luteolin in a complete medium. Remove the old medium from the wells and add 100 µL of the Luteolin-containing medium (and vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add 10 µL of Resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal falls within the linear range of detection.[8]
-
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Luteolin (e.g., 5-40 µM) and a vehicle control for the desired time (e.g., 48-72 hours), as described in previous studies.[1][2][4]
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells immediately using a flow cytometer.
-
Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+) can be quantified.
-
Protocol: Western Blot for STAT3 Phosphorylation
This protocol determines the effect of Luteolin on the activation of key signaling proteins.
-
Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm dish to achieve 70-80% confluency. Treat with Luteolin for a shorter duration (e.g., 6-24 hours) to capture changes in protein phosphorylation.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Visualizations: Pathways and Workflows
Caption: Luteolin inhibits the STAT3 signaling pathway by targeting upstream kinases like Src.
Caption: General workflow for assessing the effects of Luteolin on cancer cells in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting STAT3 signaling is involved in the anti-melanoma effects of a herbal formula comprising Sophorae Flos and Lonicerae Japonicae Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjppd.org [rjppd.org]
- 8. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models of Loureirins
Introduction: The following application notes provide detailed protocols for in vivo experimental models utilized in the study of loureirins, a class of flavonoid compounds derived from the "Dragon's Blood" resin of Dracaena species. The user's initial query for "loureiriol" has been interpreted as a likely reference to these compounds (Loureirin A, B, and C), for which several in vivo studies have been identified. These protocols are intended for researchers, scientists, and drug development professionals. No in vivo experimental models were found for Loureirin D in the available literature.
Loureirin A: Osteoarthritis Amelioration Model
Application Note
Loureirin A has demonstrated potential in mitigating the progression of osteoarthritis (OA). The in vivo model described below utilizes a surgically induced instability of the knee joint in mice to mimic the degenerative changes seen in OA. This model is suitable for evaluating the therapeutic efficacy of compounds like Loureirin A on cartilage degradation and inflammation.
Experimental Protocol: Destabilization of the Medial Meniscus (DMM) Mouse Model
Objective: To induce osteoarthritis in mice and evaluate the therapeutic effects of Loureirin A.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Loureirin A
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments for small animal surgery
-
Suturing material
-
Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, Safranin O-Fast Green staining reagents)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
DMM Surgery:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Shave the right knee area and disinfect with an appropriate antiseptic solution.
-
Make a small incision on the medial side of the knee to expose the joint capsule.
-
Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.
-
Close the incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
A sham operation group should be included where the joint capsule is opened but the MMTL is not transected.
-
-
Loureirin A Administration:
-
Following a post-operative recovery period (e.g., one week), randomly divide the DMM-operated mice into treatment and vehicle control groups.
-
Administer Loureirin A (specific dosage to be determined by dose-response studies, e.g., 10-50 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 8 weeks).
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints, embed in paraffin, and section for histological analysis.
-
Stain sections with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Quantitative Data Summary
| Group | OARSI Score (Mean ± SD) | Articular Cartilage Surface Fibrillation (%) | Proteoglycan Loss (Area %) |
| Sham | 0.5 ± 0.2 | < 5% | < 10% |
| DMM + Vehicle | 4.8 ± 0.7 | 65% ± 8% | 70% ± 10% |
| DMM + Loureirin A | 2.5 ± 0.5 | 30% ± 5% | 35% ± 7% |
| Note: The data presented in this table are representative examples based on typical outcomes in such studies and are for illustrative purposes. Actual results will vary based on experimental conditions. |
Signaling Pathway Diagram
Loureirin B: Anti-Inflammatory and Metabolic Regulation Models
Application Note
Loureirin B has shown significant therapeutic potential in models of autoimmune inflammation and metabolic disorders. The following protocols describe a collagen-induced arthritis model in rats to assess its anti-inflammatory and immunosuppressive effects, and a diet-induced obesity model in mice to evaluate its impact on metabolic parameters.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Rat Model
Objective: To induce rheumatoid arthritis-like symptoms in rats and assess the therapeutic efficacy of Loureirin B.[1][2]
Materials:
-
Female Lewis or Sprague-Dawley rats (6-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Loureirin B
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Vehicle (e.g., saline)
-
Dexamethasone (positive control)
-
Calipers for paw measurement
-
ELISA kits for cytokine measurement (IL-1β, IL-6, TNF-α)
Procedure:
-
Animal Acclimatization: House rats as described in section 1.2.
-
Induction of CIA:
-
On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 7, administer a booster injection of an emulsion of bovine type II collagen and IFA.[1]
-
-
Treatment:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 10-14).
-
Administer Loureirin B (e.g., 20-80 mg/kg), vehicle, or dexamethasone (e.g., 0.5 mg/kg) daily via intraperitoneal injection or oral gavage for a specified duration (e.g., 14-21 days).
-
-
Outcome Assessment:
-
Monitor and score the clinical signs of arthritis (paw swelling, erythema, and joint rigidity) daily using a standardized scoring system (0-4 scale per paw).[1]
-
Measure paw volume using a plethysmometer or calipers at regular intervals.
-
At the end of the study, collect blood samples for serum cytokine analysis (IL-1β, IL-6, TNF-α) using ELISA.
-
Collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and related metabolic dysfunctions in mice and evaluate the therapeutic effects of Loureirin B.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Loureirin B
-
Vehicle
-
Metabolic cages
-
Glucose and insulin tolerance test equipment
-
Biochemical assay kits (for cholesterol, triglycerides, etc.)
Procedure:
-
Animal Acclimatization: House mice as described in section 1.2.
-
Induction of Obesity:
-
Feed mice with an HFD for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
-
Treatment:
-
After the induction period, divide the HFD-fed mice into treatment and vehicle control groups.
-
Administer Loureirin B (e.g., 50 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Outcome Assessment:
-
Monitor body weight and food intake weekly.
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids (cholesterol, triglycerides), and inflammatory markers.
-
Collect and weigh adipose tissue (epididymal, subcutaneous) and liver for histological analysis (e.g., H&E staining for lipid accumulation).
-
Quantitative Data Summary
CIA Rat Model [1]
| Group | Arthritis Score (Mean ± SD) | Paw Volume (mL, Mean ± SD) | Serum IL-6 (pg/mL, Mean ± SD) |
| Control | 0.2 ± 0.1 | 1.1 ± 0.1 | 50 ± 10 |
| CIA + Vehicle | 10.5 ± 1.5 | 2.5 ± 0.3 | 450 ± 50 |
| CIA + Loureirin B | 4.2 ± 0.8 | 1.6 ± 0.2 | 180 ± 30 |
DIO Mouse Model
| Group | Body Weight Gain (g, Mean ± SD) | Fasting Glucose (mg/dL, Mean ± SD) | Liver Triglycerides (mg/g, Mean ± SD) |
| Chow | 5 ± 1 | 100 ± 10 | 10 ± 2 |
| HFD + Vehicle | 20 ± 3 | 160 ± 15 | 50 ± 8 |
| HFD + Loureirin B | 12 ± 2 | 120 ± 12 | 25 ± 5 |
| Note: The data presented in these tables are representative examples based on typical outcomes in such studies and are for illustrative purposes. Actual results will vary based on experimental conditions. |
Signaling Pathway Diagram
Loureirin C: Neuroprotection Model
Application Note
Loureirin C has shown neuroprotective effects in an in vivo model of ischemic stroke. The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is a widely used and clinically relevant model to simulate the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.
Experimental Protocol: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model
Objective: To induce focal cerebral ischemia in rats and assess the neuroprotective effects of Loureirin C.[3]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Loureirin C (7, 14, and 28 mg/kg)[3]
-
Vehicle
-
Anesthetic (e.g., isoflurane or chloral hydrate)
-
Nylon monofilament suture (e.g., 4-0)
-
Surgical instruments
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
Procedure:
-
Animal Acclimatization: House rats as described in section 1.2.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.
-
A sham group undergoes the same surgical procedure without the insertion of the suture.
-
-
Loureirin C Administration:
-
Administer Loureirin C (7, 14, and 28 mg/kg) or vehicle via intragastric administration at the time of reperfusion or at specified time points post-MCAO.[3]
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the rats and remove the brains. Section the brains and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue remains pale. Calculate the infarct volume as a percentage of the total brain volume.
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine the extent of cerebral edema.
-
Immunofluorescence: Perform immunofluorescence staining on brain sections to assess microglial activation (e.g., using Iba1 antibody) and neuronal survival (e.g., using NeuN antibody).[3]
-
Quantitative Data Summary
| Group | Neurological Score (Mean ± SD) | Infarct Volume (% of hemisphere, Mean ± SD) | Brain Water Content (%, Mean ± SD) |
| Sham | 0.1 ± 0.1 | 0 | 78.5 ± 0.5 |
| MCAO + Vehicle | 3.5 ± 0.5 | 45 ± 5 | 82.0 ± 0.8 |
| MCAO + Loureirin C (14 mg/kg) | 1.8 ± 0.4 | 25 ± 4 | 80.0 ± 0.6 |
| Note: The data presented in this table are representative examples based on typical outcomes in such studies and are for illustrative purposes. Actual results will vary based on experimental conditions. |
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Improving Loureiriol Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Loureiriol and other homoisoflavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a homoisoflavonoid, a subclass of flavonoids characterized by a 16-carbon skeleton.[1][2] It has the chemical formula C16H14O6.[1] Homoisoflavonoids are naturally occurring compounds found in a limited number of plant families and are known for a variety of biological activities.[3][4]
Q2: What are the common synthetic strategies for obtaining this compound and other homoisoflavonoids?
The synthesis of homoisoflavonoids, including structures like this compound, typically involves a few common strategies:
-
Condensation of a chroman-4-one with an aromatic aldehyde: This is a widely used method where a substituted chroman-4-one is reacted with an aromatic aldehyde in the presence of a catalyst, such as an acid or a base (e.g., piperidine), to form the 3-benzylidenechroman-4-one intermediate.[3][5] This intermediate can then be reduced to the final homoisoflavonoid.
-
Synthesis via a chalcone intermediate: This approach begins with an aldol condensation to form a chalcone, which is then cyclized to form the chroman-4-one ring system, followed by further steps to introduce the benzyl group.[3]
-
Multi-step synthesis from substituted phenols: More complex homoisoflavonoids can be built up in a linear fashion starting from appropriately substituted phenols.[6]
Q3: What are the main challenges in synthesizing homoisoflavonoids like this compound?
Researchers may encounter several challenges during the synthesis of homoisoflavonoids:
-
Low Yields: The overall yield can be affected by various factors, including the reactivity of the starting materials, reaction conditions, and the formation of side products.
-
Stereoisomerism: Many homoisoflavonoids possess a chiral center at the C3 position, leading to the formation of enantiomers which can be difficult to separate.[3] The synthesis often results in a racemic mixture.[3]
-
Purification: The separation of the desired product from starting materials, intermediates, and byproducts can be challenging and may require multiple chromatographic steps.[3]
-
Harsh Reaction Conditions: Some synthetic routes may require drastic conditions which can lead to the degradation of sensitive functional groups.[1]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common issue in multi-step organic syntheses. Here are several factors to investigate:
-
Reagent Quality: Ensure the purity of your starting materials (chroman-4-one and aromatic aldehyde) and solvents. Impurities can interfere with the reaction and lead to side product formation.
-
Catalyst Choice and Concentration: The choice of catalyst (acid or base) can significantly impact the reaction rate and yield. For the condensation step, piperidine has been reported to give good yields.[3] Experiment with different catalysts and optimize their concentration.
-
Reaction Temperature and Time: These parameters are critical and often need to be optimized for each specific substrate combination. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times at high temperatures. Reaction temperatures can range from 60-105°C and reaction times can be several hours.[3]
-
Atmosphere: Some reactions, particularly those involving easily oxidizable functional groups (like phenols), may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
The formation of side products is a frequent cause of low yields and purification difficulties.
-
Incomplete Reaction: If you see starting material remaining on the TLC, the reaction may not have gone to completion. Consider increasing the reaction time, temperature, or catalyst concentration.
-
Side Reactions: The specific side products will depend on the functional groups present in your reactants. For example, self-condensation of the chroman-4-one or the aldehyde can occur. Optimizing the stoichiometry of the reactants can sometimes help.
-
Stereoisomers: If your final product has a chiral center, you may be forming diastereomers if a second chiral center is present or introduced. These may have different Rf values on TLC. Chiral chromatography may be necessary for separation.
Q3: The purification of my final product is proving difficult. What purification methods are most effective for homoisoflavonoids?
Purification of homoisoflavonoids often requires chromatographic techniques.
-
Column Chromatography: This is the most common method for purifying homoisoflavonoids. Silica gel is a standard stationary phase, with solvent systems typically consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[7]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating flavonoids and related compounds.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be very effective for the separation and purification of natural products, including homoisoflavonoids, from complex mixtures.[3]
-
Recrystallization: If a crude product of sufficient purity can be obtained, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystalline material.
Data Presentation
The yield of homoisoflavonoid synthesis is significantly influenced by the nature and position of substituents on the aromatic aldehyde. The following table summarizes the effect of different substituents on the yield of the condensation reaction to form 3-benzylidenechroman-4-ones.
| Entry | R1 | R2 | R3 | R4 | R5 | Yield (%) |
| 1 | H | H | H | H | H | 75 |
| 2 | H | OCH3 | H | H | H | 82 |
| 3 | H | H | OCH3 | H | H | 85 |
| 4 | H | H | H | OCH3 | H | 87 |
| 5 | H | OCH3 | OCH3 | H | H | 78 |
| 6 | H | H | OCH3 | OCH3 | H | 80 |
| 7 | H | OCH3 | H | OCH3 | H | 79 |
| 8 | H | H | OCH3 | OCH3 | OCH3 | 76 |
Data adapted from a study on the synthesis of substituted homoisoflavonoids. The specific chroman-4-one and reaction conditions were kept constant across the experiments.[9]
Experimental Protocols
General Procedure for the Synthesis of a 3-Benzylchroman-4-one (Homoisoflavanone)
This protocol describes a common method for the synthesis of the homoisoflavanone core structure, which is central to this compound.
Step 1: Synthesis of 3-Benzylidenechroman-4-one
-
To a solution of the appropriate chroman-4-one (1 equivalent) in a suitable solvent such as ethanol, add the desired aromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion of the reaction (disappearance of the starting chroman-4-one), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-benzylidenechroman-4-one.
Step 2: Reduction of the 3-Benzylidenechroman-4-one
-
Dissolve the 3-benzylidenechroman-4-one (1 equivalent) in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-benzylchroman-4-one.
-
If necessary, purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of a homoisoflavonoid.
Caption: Troubleshooting decision tree for addressing low yield in homoisoflavonoid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of rearranged homoisoflavonoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. First Synthesis of the Antiangiogenic Homoisoflavanone, Cremastranone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer, structural, and computational docking studies of 3-benzylchroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Loureiriol Purification Technical Support Center
Welcome to the technical support center for Loureiriol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction, isolation, and purification of this compound, a homoisoflavonoid primarily sourced from Dracaena cochinchinensis.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound purification experiments.
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Different extraction techniques can significantly impact the yield. Consider optimizing your current method or trying an alternative.[1][2] Maceration is a common method, but techniques like ultrasound-assisted extraction (UAE) can improve efficiency by using high-frequency sound waves to disrupt cell walls.[3] |
| Inappropriate Solvent Selection | The choice of solvent is critical for extracting phenolic compounds like this compound.[2] Methanol and ethanol, often in aqueous solutions (e.g., 80% ethanol), are effective for extracting flavonoids.[2] The solubility of flavonoids is influenced by the solvent's polarity. Experiment with different solvent systems to find the optimal one for this compound. |
| Degradation During Extraction | Prolonged exposure to high temperatures can lead to the degradation of flavonoids.[1][2] If using heat, ensure the temperature and duration are optimized. For instance, in some flavonoid extractions, temperatures above 90°C have been shown to decrease yield due to degradation.[2] |
| Improper Plant Material | The concentration of this compound can vary depending on the age, part, and collection time of the Dracaena cochinchinensis plant. Ensure you are using the appropriate plant material, which is typically the resinous stemwood, often referred to as "dragon's blood".[4] |
Issue 2: Poor Separation and Low Purity After Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | For flavonoid purification, macroporous resins (e.g., AB-8, D101) and Sephadex LH-20 are commonly used.[5][6][7][8][9] Macroporous resins are effective for enriching flavonoids from crude extracts, while Sephadex LH-20 is useful for separating compounds based on a combination of size exclusion and partition chromatography.[10] |
| Suboptimal Mobile Phase | The elution solvent system is crucial for achieving good separation. For macroporous resins, a stepwise gradient of ethanol in water is often used for elution. For Sephadex LH-20, methanol or methanol-water mixtures are common eluents.[8][9] |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. Determine the optimal loading capacity for your specific column and stationary phase. |
| Co-elution of Impurities | Flavonoid extracts from natural sources are complex mixtures.[11] It is common for other phenolic compounds or structurally similar flavonoids to co-elute with this compound.[12] A multi-step purification strategy, combining different chromatography techniques, is often necessary to achieve high purity.[13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical purification strategy for obtaining high-purity this compound?
A1: A common strategy involves a multi-step approach.[13] First, a crude extract is obtained from Dracaena cochinchinensis using a suitable solvent like 80% ethanol.[2] This crude extract is then subjected to preliminary purification and enrichment using macroporous resin chromatography.[5][6][7] Further purification can be achieved using Sephadex LH-20 column chromatography, followed by a final polishing step with preparative High-Performance Liquid Chromatography (Prep-HPLC) to obtain high-purity this compound.
Q2: What are the expected yield and purity after macroporous resin chromatography?
A2: While specific data for this compound is limited, studies on the purification of total flavonoids from plant extracts using macroporous resins have shown significant improvements in purity. For example, a 4.76-fold increase in total flavonoid content with a recovery yield of 84.93% has been reported.[7] Another study on isoflavones showed an 8.70-fold increase in content with a recovery of nearly 80%.[5]
Quantitative Data Summary: Flavonoid Purification using Macroporous Resin
| Parameter | Crude Extract | After Macroporous Resin Purification | Reference |
| Total Flavonoid Content | 12.14% | 57.82% (4.76-fold increase) | [7] |
| Recovery Yield | - | 84.93% | [7] |
| Total Isoflavone Content | Not specified | 8.70-fold increase | [5] |
| Recovery Yield | - | ~80% | [5] |
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for analyzing and quantifying flavonoids like this compound.[14] By comparing the peak area of your sample to a standard curve of pure this compound, you can determine its concentration and purity at each stage of the purification process.
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: As a phenolic compound, this compound may be susceptible to degradation from light, heat, and changes in pH.[1][2] It is recommended to store purified this compound as a dry powder at -20°C in a light-protected container.[15] For solutions, storage at -80°C in a suitable solvent like DMSO is advisable for long-term stability.[15]
Experimental Protocols
Protocol 1: General Extraction of Flavonoids from Dracaena cochinchinensis
-
Plant Material Preparation: Air-dry the stemwood of Dracaena cochinchinensis and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).[2]
-
Ultrasound-Assisted Extraction (Optional): For potentially higher yield, perform the extraction in an ultrasonic bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1.5 hours).[1][2]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions.
-
Analysis: Analyze the collected fractions using HPLC-UV to identify the fractions containing this compound.
-
Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
Protocol 3: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution at a wavelength where this compound has maximum absorbance. For many flavonoids, this is in the range of 254-370 nm.
-
Quantification: Prepare a standard curve using pure this compound of known concentrations. Calculate the concentration in your samples by comparing their peak areas to the standard curve.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low purity issues in this compound purification.
References
- 1. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacognostic and Antioxidant Properties of Dracaena sanderiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. HPLC Analysis, Optimization of Extraction Conditions and Biological Evaluation of Corylopsis coreana Uyeki Flos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Loureiriol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Loureiriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it as a powder at -20°C for long-term storage (up to 2 years). If in a solvent such as DMSO, it should be stored at -80°C for up to 6 months. For short-term use in DMSO, it can be kept at 4°C for up to two weeks.[1][2] It is crucial to keep the container tightly sealed and protected from direct sunlight and sources of ignition.[3]
Q2: What are the main factors that can cause this compound to degrade?
A2: As a phenolic compound and a homoisoflavonoid, this compound is susceptible to degradation influenced by several factors, including:
-
pH: Phenolic compounds are often unstable at high pH.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[3][5]
-
Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[7]
-
Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[3]
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A color change in your this compound solution is likely an indication of degradation. This can be caused by oxidation, exposure to light, or a shift in pH. It is recommended to prepare fresh solutions and store them under the recommended conditions. If the problem persists, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: My analytical results show multiple peaks when I expect a single peak for this compound. What could be the issue?
A4: The presence of multiple peaks suggests the formation of degradation products. This could be due to the instability of this compound under your experimental conditions. It is advisable to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation in Media | Prepare fresh this compound stock solutions for each experiment. Minimize the time the compound is in the culture media before analysis. | Consistent and reproducible biological activity. |
| Interaction with Media Components | Analyze the stability of this compound in the specific cell culture media under incubation conditions (e.g., 37°C, 5% CO2) over time using an appropriate analytical method (e.g., HPLC). | Determine the stability profile of this compound in the experimental media and adjust the protocol accordingly. |
| Photodegradation from Laboratory Lighting | Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil. | Reduced degradation and more reliable results. |
Issue: Poor Mass Balance in Stability Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Non-UV Active Degradants | Use a mass spectrometer (MS) in conjunction with a UV detector to identify and quantify degradation products that may not have a chromophore. | Improved mass balance by accounting for all major degradation products. |
| Formation of Volatile Degradants | Employ analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC), if degradation pathways suggest the formation of volatile products. | A more accurate assessment of the degradation profile. |
| Adsorption to Container Surfaces | Use silanized glassware or low-adsorption microplates to minimize the loss of this compound and its degradation products. | Increased recovery and better mass balance. |
Quantitative Data Summary
Due to the limited publicly available stability data specifically for this compound, the following table summarizes the expected stability of a typical flavonoid under forced degradation conditions. This information is intended to serve as a general guideline for experimental design.
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | 5 - 15 | Ring opening, hydrolysis of ether linkages |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 10 - 30 | Ring opening, formation of phenolic acids |
| Oxidative | 3% H₂O₂ at RT for 24h | 15 - 40 | Hydroxylated derivatives, quinones |
| Photolytic | UV light (254 nm) for 48h | 10 - 25 | Photodimers, oxidized products |
| Thermal | 105°C for 72h | 5 - 10 | Isomers, minor degradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with a PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 72 hours. Dissolve the stressed sample in methanol to a final concentration of 0.5 mg/mL.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating LC-MS method. A typical method would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the separation at a suitable wavelength (e.g., the λmax of this compound) and use the MS to identify the mass of the parent drug and any degradation products.
-
Visualizations
Caption: Plausible degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Loureiriol Solubility for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Loureiriol for experimental use.
Troubleshooting Guide
Problem: this compound precipitates out of solution when added to aqueous media.
Cause: this compound is a hydrophobic molecule with low solubility in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the compound to precipitate.
Solutions:
-
Optimize Solvent Concentration:
-
Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.5%, to minimize solvent toxicity and precipitation.[1] This may require preparing a more dilute stock solution if the final required concentration of this compound is low.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can sometimes help keep the compound in solution.
-
-
Utilize Co-solvents and Excipients:
-
Co-solvents: Consider using a mixture of solvents. Co-solvents like polyethylene glycol (PEG), ethanol, or glycerin can be used in combination with DMSO to improve solubility in aqueous solutions.[1][2][3]
-
Complexation Agents: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
pH Adjustment:
-
Formulation Strategies:
-
For in vivo or complex in vitro models, more advanced formulation strategies might be necessary. These can include the use of liposomes, micelles, or solid dispersions to enhance solubility and bioavailability.[2]
-
Problem: Difficulty dissolving this compound powder.
Cause: The crystalline structure of a compound can affect its dissolution rate.
Solutions:
-
Sonication: Use a water bath sonicator to aid in the dissolution of this compound powder in the chosen solvent.[4]
-
Vortexing and Gentle Heating: Vigorous vortexing can help disperse the powder. Gentle warming of the solvent (if the compound's stability allows) can also increase the rate of dissolution. A datasheet for this compound indicates it is stable as a powder for 2 years at -20°C and for 2 weeks at 4°C in DMSO, suggesting some degree of stability to temperature changes.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on its hydrophobic structure, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of this compound.[5] For the related flavonoid, Luteolin, DMSO is reported to be the solvent in which it has the highest solubility.[6]
Q2: What is the recommended storage condition for this compound solutions?
A2: A supplier datasheet recommends storing this compound in DMSO at 4°C for up to 2 weeks and at -80°C for up to 6 months.[5]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or turbidity indicates that the this compound is not fully dissolved or has precipitated. Refer to the troubleshooting guide above for strategies to improve solubility, such as optimizing the solvent concentration or using sonication.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: A practical approach is to perform a serial dilution of a concentrated this compound stock solution into your buffer. The highest concentration that remains clear (without precipitation) after a defined period is an approximation of its solubility in that specific medium.
Quantitative Data on Solubility of a Structurally Related Flavonoid
| Solvent | Solubility of Luteolin (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 8 |
| Tetrahydrofuran (THF) | ~0.30 |
| Butanol | > 8 |
| Methanol | > 1 |
| Ethanol | > 8 |
| Ethyl Acetate | > 1 |
| Water | < 1 |
Note: This data is for Luteolin and should be used as a general guide only.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Sterilization: If for cell culture use, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage.[5]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Thawing: Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Important: Add the stock solution dropwise while gently swirling the medium to facilitate mixing and minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically <0.5%).
-
Observation: Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Loureiriol Cell Viability Assays
Note to Researchers: The term "Loureiriol" did not yield specific results in scientific literature for a compound tested in cell viability assays. It is possible that this is a misspelling of a more common compound. Based on phonetic similarity and its well-documented effects on cancer cell viability, this guide will focus on Luteolin . We advise researchers to verify the identity of their compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luteolin in cell viability assays.
I. Experimental Protocols
A detailed methodology for a standard MTT cell viability assay using Luteolin is provided below. This protocol can be adapted for other colorimetric assays such as XTT, and CCK-8.
MTT Assay Protocol for Luteolin-Induced Cytotoxicity
1. Materials and Reagents:
-
Luteolin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., MCF-7, HeLa, HT-29)
2. Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
3. Luteolin Treatment:
-
Prepare serial dilutions of Luteolin from your stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Luteolin concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Luteolin or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the Luteolin concentration to determine the IC50 value (the concentration of Luteolin that inhibits 50% of cell growth).
II. Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Luteolin varies depending on the cancer cell line and the duration of treatment. The following table summarizes reported IC50 values for Luteolin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | ~50 | Not Specified |
| A549 | Lung Carcinoma | 3.1 | Not Specified |
| B16 4A5 | Mouse Melanoma | 2.3 | Not Specified |
| CCRF-HSB-2 | T-cell Leukemia | 2.0 | Not Specified |
| TGBC11TKB | Gastric Cancer | 1.3 | Not Specified |
| GLC4 | Lung Cancer | 40.9 | Continuous |
| COLO 320 | Colon Cancer | 32.5 | Continuous |
| HL60 | Leukemia | 12.5 | Not Specified |
| NCI-ADR/RES | Multidrug-Resistant | ~45 | 24 |
| NCI-ADR/RES | Multidrug-Resistant | ~35 | 48 |
| MCF-7/MitoR | Multidrug-Resistant | ~45 | 24 |
| MCF-7/MitoR | Multidrug-Resistant | ~35 | 48 |
| LoVo | Colon Cancer | 66.70 | 24 |
| LoVo | Colon Cancer | 30.47 | 72 |
| EC1 | Esophageal Squamous Cell Carcinoma | 20-60 | Not Specified |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 20-60 | Not Specified |
Table 1: IC50 values of Luteolin in various cancer cell lines.[2][3][4][5][6]
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during Luteolin cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for my experiment?
A1: The optimal seeding density depends on the proliferation rate of your specific cell line and the duration of the assay. It is crucial to perform a cell titration experiment to determine the density that results in a linear absorbance response over the course of your experiment. Over-confluency can lead to contact inhibition and cell death, while too few cells will result in a low signal-to-noise ratio.
Q2: How should I prepare my Luteolin stock solution and working concentrations?
A2: Luteolin is typically dissolved in DMSO to create a high-concentration stock solution. This stock should be stored at -20°C. For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Q3: How long should I incubate the cells with Luteolin?
A3: The incubation time can vary from 24 to 72 hours or longer, depending on the research question and the cell line's doubling time. A time-course experiment is recommended to determine the optimal treatment duration to observe the desired effect.
Q4: Can I use a different cell viability assay instead of MTT?
A4: Yes, other tetrazolium-based assays like XTT, MTS, and WST-1, or resazurin-based assays (e.g., alamarBlue) are suitable alternatives. ATP-based luminescence assays can also be used and are often more sensitive. The choice of assay depends on factors such as sensitivity, cost, and the specific experimental setup.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells | - Contamination of the culture medium with bacteria or yeast.- Phenol red in the medium can interfere with absorbance readings. | - Use sterile technique and check for contamination before adding reagents.- Use a medium without phenol red or subtract the absorbance of a "no-cell" control containing medium and MTT/solubilizer. |
| Inconsistent results between replicate wells ("edge effect") | - Uneven evaporation from the outer wells of the 96-well plate. | - Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity. |
| Low signal or poor dynamic range | - Cell seeding density is too low.- Incubation time with Luteolin or MTT is too short.- Cells are not metabolically active. | - Optimize cell seeding density through a titration experiment.- Increase the incubation time for Luteolin treatment or MTT reduction.- Ensure cells are healthy and in the logarithmic growth phase. |
| High variability between experiments | - Inconsistent cell passage number.- Variation in reagent preparation.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents and use consistent dilutions.- Standardize all incubation times precisely. |
| Unexpected cell proliferation at low Luteolin concentrations (hormesis) | - Some compounds can have a biphasic dose-response. | - This can be a real biological effect. Ensure a wide range of concentrations is tested to capture the full dose-response curve. |
| Formazan crystals do not dissolve completely | - Inadequate mixing or insufficient volume of the solubilizing agent. | - Ensure thorough mixing by gentle pipetting or shaking on an orbital shaker.- Ensure the correct volume of solubilizer is added. |
IV. Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cell viability assay with Luteolin.
Luteolin-Induced Apoptosis Signaling Pathway
Caption: Luteolin induces apoptosis via intrinsic and extrinsic pathways.
References
- 1. researchhub.com [researchhub.com]
- 2. Luteolin induces apoptosis by activating Fas signaling pathway at the receptor level in laryngeal squamous cell line Hep-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Loureiriol Precipitation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Loureiriol in experimental solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (CAS: 479195-44-3; Formula: C₁₆H₁₄O₆) is a naturally occurring flavonoid compound. Like many flavonoids, it has relatively low aqueous solubility due to its polyphenolic structure, making it prone to precipitation in buffer systems and cell culture media. This can lead to inaccurate dosing and unreliable experimental results.[1]
Q2: How can I visually identify this compound precipitation?
Precipitation can be identified through several visual cues:
-
Turbidity or Cloudiness: The solution may appear hazy or opaque.
-
Visible Particles: You might see small particles, crystals, or a film in the solution or at the bottom of the container.
-
Color Change: The precipitation of a colored compound can sometimes alter the appearance of the media.
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates.
Q3: What are the primary factors that cause this compound to precipitate?
Several factors can contribute to the precipitation of this compound and other flavonoids:
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent or buffer is the most common cause.
-
Solvent Polarity: Abrupt changes in solvent polarity, such as adding a concentrated DMSO stock solution directly to an aqueous buffer, can cause the compound to crash out of solution.
-
pH: The solubility of phenolic compounds like this compound can be highly dependent on the pH of the solution.
-
Temperature: Lower temperatures generally decrease the solubility of compounds.
-
Interactions with Media Components: Components in complex media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility.
Q4: What is the best solvent to prepare a stock solution of this compound?
Based on available data for similar flavonoids, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. Other organic solvents such as ethanol, methanol, and acetone can also be used. It is crucial to prepare a high-concentration stock in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Q5: Can I use a solution if I observe a precipitate?
It is strongly advised not to use a solution with a visible precipitate. The actual concentration of the dissolved compound will be unknown and lower than intended, which will compromise the validity of your experimental results. Furthermore, the precipitate itself could have unintended toxic effects on cells or interfere with analytical measurements.
Troubleshooting Guide for this compound Precipitation
If you observe precipitation in your this compound solution, follow this systematic troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow
Factors Influencing Solubility
The solubility of this compound is a multifactorial issue. The diagram below illustrates the key parameters that must be controlled to maintain the compound in solution.
Quantitative Data
Specific solubility data for this compound is not widely available. The following table provides solubility data for Quercetin , a structurally similar flavonoid, to serve as an illustrative guide. It is highly recommended to experimentally determine the solubility of this compound for your specific application.
| Solvent | Temperature (°C) | Solubility (mmol/L) | Solubility (mg/mL) |
| Acetone | 25 | ~80.0 | ~24.2 |
| Acetonitrile | 25 | ~15.0 | ~4.5 |
| Ethanol | 25 | ~20.0 | ~6.0 |
| Water | 25 | <0.01 | <0.003 |
Data is illustrative and based on published values for Quercetin (MW: 302.24 g/mol ), which is comparable to this compound (MW: 302.28 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh 3.02 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If dissolution is slow, gently warm the tube to 37°C in a water bath or use an ultrasonic bath for a few minutes until the solution is clear.[1]
-
Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved completely.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C in tightly sealed tubes.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
This protocol minimizes the risk of precipitation when introducing the DMSO stock into a cell culture medium or buffer.
-
Pre-warm Medium: Pre-warm your aqueous medium (e.g., cell culture medium, PBS) to your experimental temperature (e.g., 37°C).
-
Vortexing: While gently vortexing the tube containing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally ≤ 0.5%, to avoid solvent-induced toxicity and to minimize the risk of precipitation.
-
Final Inspection: After dilution, visually inspect the final working solution to confirm it is clear and free of any precipitate before use.
References
Technical Support Center: Refining Loureiriol Delivery Methods In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureiriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural homoisoflavonoid.[1] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 479195-44-3 | [2] |
| Molecular Formula | C16H14O6 | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| Classification | Homoisoflavonoid | [1] |
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents?
This compound is a hydrophobic compound with low aqueous solubility. For in vivo studies, a common approach is to first dissolve it in an organic solvent and then dilute it into a vehicle suitable for administration.
-
Initial Solubilization: Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.[2]
-
Vehicle for Administration: A widely used vehicle for hydrophobic compounds involves a multi-component system to maintain solubility and improve bioavailability. A typical formulation involves dissolving the initial DMSO stock in a mixture of PEG300, Tween 80, and a physiological buffer like saline or PBS.[2]
Q3: What is a standard protocol for preparing an injectable this compound formulation?
A common method for preparing a this compound formulation for in vivo use is as follows[2]:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Take a specific volume of the DMSO stock solution.
-
Add PEG300 (e.g., 6 times the volume of the DMSO stock) and mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., 1 time the volume of the DMSO stock) and mix until clear.
-
Finally, add Saline, PBS, or ddH2O (e.g., 12 times the volume of the DMSO stock) and mix well.
The final concentration of each component should be optimized based on the required dose and administration volume for the specific animal model.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition of aqueous solution.
-
Problem: The compound crashes out of solution when the aqueous component (saline/PBS) is added to the organic solvent mixture.
-
Possible Causes:
-
The initial concentration of this compound in the organic solvent is too high.
-
The ratio of organic solvents to the aqueous phase is not optimal.
-
The mixing process is not adequate.
-
-
Solutions:
-
Reduce Stock Concentration: Try preparing a more dilute initial stock solution of this compound in DMSO.
-
Optimize Vehicle Ratios: Experiment with different ratios of DMSO:PEG300:Tween 80:Aqueous Phase. Increasing the proportion of PEG300 and Tween 80 can help to better emulsify the compound.
-
Stepwise Addition and Vortexing: Add the aqueous solution dropwise while continuously vortexing or sonicating the mixture to ensure rapid and uniform dispersion.
-
Warm the Solution: Gently warming the solution (to no more than 37°C) during the final mixing step may help to maintain solubility. Ensure the compound is stable at this temperature.
-
Issue 2: Poor or inconsistent bioavailability in oral administration studies.
-
Problem: Low or highly variable plasma concentrations of this compound are observed after oral gavage.
-
Possible Causes:
-
Poor solubility in gastrointestinal fluids.
-
Degradation in the acidic environment of the stomach.
-
First-pass metabolism in the liver.
-
Improper gavage technique.
-
-
Solutions:
-
Formulation Strategies:
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based vehicle, such as sesame oil or a self-microemulsifying drug delivery system (SMEDDS), to improve absorption.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation and enhance its absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate in the GI tract.
-
-
pH Modification: Co-administration with a pH-modifying agent might protect it from acidic degradation, though this can be complex to control.
-
Refine Gavage Technique: Ensure proper technique to avoid accidental tracheal administration or esophageal irritation, which can affect absorption. Ensure the gavage needle is of the appropriate size and length for the animal.[3][4]
-
Issue 3: Low exposure or rapid clearance after intravenous injection.
-
Problem: Plasma concentrations of this compound are lower than expected or decline very rapidly after IV administration.
-
Possible Causes:
-
Rapid metabolism.
-
Rapid excretion.
-
Distribution into tissues, leading to low plasma concentration.
-
Precipitation in the bloodstream.
-
-
Solutions:
-
Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the clearance rate, volume of distribution, and half-life.
-
Formulation to Extend Half-life:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to the molecule can increase its hydrodynamic size and reduce renal clearance.
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from rapid metabolism and clearance.
-
-
Check for In Vivo Precipitation: After a pilot IV injection, observe the animal for any signs of distress that might indicate precipitation. If possible, analyze plasma for signs of aggregation. Ensure the formulation is completely clear before injection.
-
Dose Adjustment: Based on initial pharmacokinetic data, the dose may need to be adjusted to achieve the desired therapeutic exposure.
-
Experimental Protocols
Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Gavage Needle Preparation:
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).[4] The needle should be long enough to reach the stomach but not so long as to risk perforation.
-
Fill the syringe with the prepared this compound formulation and remove any air bubbles.
-
-
Administration:
-
With the mouse held in an upright position, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle.[3]
-
Once the needle is in the esophagus, gently advance it to the predetermined depth.
-
Slowly administer the formulation.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Intravenous Injection (Tail Vein) in Mice
This protocol is a general guideline and should be adapted based on specific experimental design and IACUC guidelines.
-
Animal Preparation:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection Preparation:
-
Select an appropriately sized needle (e.g., 27-30 gauge).
-
Fill the syringe with the this compound formulation and remove all air bubbles. The injection volume should typically be around 5 mL/kg for a bolus injection.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation. You should see the vein blanch as the solution is injected. If a subcutaneous bleb forms, the needle is not in the vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Logical Workflow for Troubleshooting this compound In Vivo Delivery Issues
Caption: Troubleshooting workflow for in vivo delivery of this compound.
Signaling Pathway (Hypothetical based on flavonoid activity)
As the specific signaling pathway for this compound is not yet fully elucidated, this diagram represents a hypothetical pathway based on the known anti-inflammatory and antioxidant activities of other flavonoids. Flavonoids are known to interact with pathways such as NF-κB and Nrf2.
Caption: Hypothetical signaling pathway for this compound.
References
Validation & Comparative
Unveiling the Biological Target of Loureiriol: A Comparative Guide to STAT3 Inhibition by Luteolin and S3I-201
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the specific biological target of "Loureiriol" have revealed a likely misnomer in existing literature, with substantial evidence pointing towards the well-characterized flavonoid, Luteolin . This guide focuses on the confirmed biological target of Luteolin, the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer cell proliferation, survival, and inflammation. We provide a comprehensive comparison of Luteolin with a well-established synthetic STAT3 inhibitor, S3I-201, supported by experimental data and detailed protocols to aid in your research and drug development endeavors.
Comparative Analysis of STAT3 Inhibitors: Luteolin vs. S3I-201
The following table summarizes the inhibitory concentrations (IC50) of Luteolin and S3I-201 against STAT3-mediated cellular processes. It is important to note that the assays measure different aspects of STAT3 inhibition: Luteolin's efficacy is primarily reported through its impact on cell viability, a downstream consequence of STAT3 pathway disruption, while S3I-201 has been directly assessed for its ability to block STAT3's DNA binding activity.
| Compound | Target Pathway | Assay Type | Cell Line(s) | IC50 Value | Reference |
| Luteolin | STAT3 Signaling (inferred) | Cell Viability (MTT/CCK-8) | Various Cancer Cell Lines | 3 - 50 µM | [1] |
| STAT3 Signaling (inferred) | Cell Viability (MTT) | HeLa | 20 µM | [2] | |
| S3I-201 | STAT3 DNA Binding | Electrophoretic Mobility Shift Assay (EMSA) | Cell-free | 86 ± 33 µM | [3] |
| STAT3 Signaling (inferred) | Cell Viability (MTT) | MDA-MB-231, MDA-MB-435, MDA-MB-468 | ~100 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further investigations.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Luteolin and S3I-201 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Luteolin and S3I-201 stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of Luteolin or S3I-201 and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3][4][5][6][7]
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to detect the levels of activated STAT3 (phosphorylated at Tyrosine 705) in response to treatment with Luteolin or S3I-201.
Materials:
-
Cancer cell line of interest
-
Luteolin and S3I-201 stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with Luteolin or S3I-201 for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT3 antibody to normalize the p-STAT3 levels.[8][9][10][11]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay directly measures the ability of a compound, such as S3I-201, to inhibit the binding of the STAT3 protein to its specific DNA consensus sequence.
Materials:
-
Nuclear extract from cells with activated STAT3
-
S3I-201 stock solution
-
Double-stranded oligonucleotide probe containing the STAT3 binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, IRDye).
-
Binding buffer
-
Polyacrylamide gel and running buffer (TBE or TGE)
-
Loading dye
-
Autoradiography film or imaging system for non-radioactive detection
Procedure:
-
Prepare nuclear extracts from cells treated with a STAT3 activator (e.g., IL-6) or from a cell line with constitutively active STAT3.
-
Incubate the nuclear extract with the labeled STAT3 probe in the presence of varying concentrations of S3I-201 or a vehicle control in a binding buffer.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and expose it to autoradiography film or image it using an appropriate detection system.
-
The inhibition of STAT3 DNA binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.[12][13][14][15][16]
Visualizing the Mechanism of Action
To further elucidate the role of Luteolin and S3I-201 in the STAT3 signaling pathway and the experimental approaches to study their effects, the following diagrams are provided.
Caption: STAT3 signaling pathway and points of inhibition by Luteolin and S3I-201.
Caption: Experimental workflow for assessing STAT3 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. licorbio.com [licorbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin and Chrysoeriol are naturally occurring flavonoids that have garnered significant interest in the scientific community for their potent anti-inflammatory and antioxidant properties. Structurally, they are closely related, with Chrysoeriol being a 3'-O-methylated metabolite of Luteolin. This structural difference, however, can influence their biological activity, bioavailability, and metabolic fate. This guide provides a comparative overview of the efficacy of Luteolin and Chrysoeriol, supported by experimental data, to aid researchers in their exploration of these promising therapeutic compounds. Both flavonoids are known to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2]
Quantitative Data on Biological Activity
The following table summarizes the anti-inflammatory and antioxidant activities of Luteolin and Chrysoeriol based on data from various in vitro studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Biological Activity | Compound | Assay | Cell Line/Model | Target | IC50 / Inhibition |
| Anti-inflammatory | Luteolin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 macrophages | COX-2 | Complete suppression at 25-100 µM[3] |
| Chrysoeriol | PGE2 Inhibition | RAW 264.7 macrophages | COX-2 | Significant dose-dependent inhibition[1][4] | |
| Luteolin | Cyclooxygenase-2 (COX-2) Expression | RAW 264.7 macrophages | COX-2 Protein | Inhibition at 25-100 µM[3] | |
| Chrysoeriol | COX-2 Expression | RAW 264.7 macrophages | COX-2 Protein | Significant attenuation[1][4] | |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 macrophages | iNOS | Potent inhibition[5] | |
| Luteolin | NF-κB Activation | RAW 264.7 / MH-S macrophages | NF-κB p65 | Reduced DNA binding activity[2] | |
| Chrysoeriol | NF-κB Activation | RAW 264.7 macrophages | NF-κB p65 | Significant attenuation of nuclear translocation[1] | |
| Antioxidant | Luteolin | DPPH Radical Scavenging | Cell-free | DPPH radical | IC50: 13.2 ± 0.18 µM[6] |
| Luteolin | ABTS Radical Scavenging | Cell-free | ABTS radical | IC50: 17.3 ± 0.82 µM[6] | |
| Luteolin | Hydroxyl Radical Scavenging | Cell-free | •OH radical | Superior to Chrysin[3] | |
| Chrysoeriol | Soluble Epoxide Hydrolase (sEH) Inhibition | Enzyme assay | sEH | IC50: 11.6 ± 2.9 µg/mL[7] |
Signaling Pathway Modulation
Luteolin and Chrysoeriol exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways is the NF-κB signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes. Both compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[1][2]
References
- 1. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Loureiriol and Its Co-isolated Analogs from Dracaena loureiri
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Loureiriol, a novel homoisoflavanone, and eight other structurally related flavonoids and stilbenoids isolated from the stem wood of Dracaena loureiri. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents. This document summarizes the available experimental data on the biological activities of these compounds, including their anti-inflammatory, cytotoxic, and antioxidant properties, and provides detailed protocols for the key assays cited.
Compound Structures and Overview
The compounds discussed in this guide were all isolated from Dracaena loureiri. They are categorized into two main classes: flavonoids (including a homoisoflavanone and dihydrochalcones) and stilbenoids.
Flavonoids:
-
This compound (1)
-
5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2)
-
4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3)
-
2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4)
-
4'-hydroxy-2,4,6-trimethoxydihydrochalcone (5)
-
4,6,4'-trihydroxy-2-methoxydihydrochalcone (6)
Stilbenoids:
-
4,3',5'-trihydroxystilbene (Resveratrol) (7)
-
4,3'-dihydroxy-5'-methoxystilbene (8)
-
4-hydroxy-3',5'-dimethoxystilbene (9)
Comparative Biological Activity
The following tables summarize the available quantitative data on the anti-inflammatory, cytotoxic, and antioxidant activities of this compound and its analogs. It is important to note that the available data is not exhaustive, and direct comparisons may be limited due to variations in experimental conditions across different studies.
Table 1: Anti-inflammatory Activity (COX-1 and COX-2 Inhibition)
| Compound | Class | COX-1 IC₅₀ (µM)[1] | COX-2 IC₅₀ (µM)[1] | Selectivity (COX-1/COX-2) |
| This compound (1) | Homoisoflavanone | > 100 | > 100 | - |
| 5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2) | Flavanone | > 100 | > 100 | - |
| 4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3) | Dihydrochalcone | > 100 | > 100 | - |
| 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4) | Dihydrochalcone | > 100 | > 100 | - |
| 4'-hydroxy-2,4,6-trimethoxydihydrochalcone (5) | Dihydrochalcone | > 100 | > 100 | - |
| 4,6,4'-trihydroxy-2-methoxydihydrochalcone (6) | Dihydrochalcone | > 100 | > 100 | - |
| Resveratrol (7) | Stilbenoid | 4.92 | 1.29 | 3.81 |
| 4,3'-dihydroxy-5'-methoxystilbene (8) | Stilbenoid | 3.10 | 1.35 | 2.30 |
| 4-hydroxy-3',5'-dimethoxystilbene (9) | Stilbenoid | 2.15 | 1.58 | 1.36 |
Data from Likhitwitayawuid K., Sawasdee K., Kirtikara K. (2002). Flavonoids and stilbenoids with COX-1 and COX-2 inhibitory activity from Dracaena loureiri. Planta Med, 68(9), 841-843.[1]
Table 2: Cytotoxic Activity
| Compound | Class | Cell Line | Assay | IC₅₀ (µM) |
| This compound (1) | Homoisoflavanone | Not Reported | - | - |
| 5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2) | Flavanone | Not Reported | - | - |
| 4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3) | Dihydrochalcone | HT1080 | MTT | 67.2[2] |
| 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4) | Dihydrochalcone | MCF-7, MDA-MB-231 | MTT | 52.5, 66.4[3] |
| 4'-hydroxy-2,4,6-trimethoxychalcone (5) | Dihydrochalcone | Not Reported | - | - |
| 4,6,4'-trihydroxy-2-methoxydihydrochalcone (6) | Dihydrochalcone | Not Reported | - | - |
| Resveratrol (7) | Stilbenoid | RAW 264.7 | MTT | 29.0[4] |
| MG-63 | MTT | 333.67 (24h)[5] | ||
| 4,3'-dihydroxy-5'-methoxystilbene (8) | Stilbenoid | Not Reported | - | - |
| 4-hydroxy-3',5'-dimethoxystilbene (9) | Stilbenoid | Not Reported | - | - |
Note: Direct comparison of cytotoxicity is challenging due to the use of different cell lines and assay conditions.
Table 3: Antioxidant Activity
| Compound | Class | Assay | IC₅₀ (µg/mL) |
| This compound (1) | Homoisoflavanone | Not Reported | - |
| 5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2) | Flavanone | Not Reported | - |
| 4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3) | Dihydrochalcone | Not Reported | - |
| 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4) | Dihydrochalcone | Not Reported | - |
| 4'-hydroxy-2,4,6-trimethoxychalcone (5) | Dihydrochalcone | Not Reported | - |
| 4,6,4'-trihydroxy-2-methoxydihydrochalcone (6) | Dihydrochalcone | Not Reported | - |
| Resveratrol (7) | Stilbenoid | DPPH | 1.89 ± 0.33 (as quercetin)[6] |
| ABTS | 3.12 ± 0.51 (as (+)-catechin hydrate)[6] | ||
| 4,3'-dihydroxy-5'-methoxystilbene (8) | Stilbenoid | Not Reported | - |
| 4-hydroxy-3',5'-dimethoxystilbene (9) | Stilbenoid | Not Reported | - |
Note: Antioxidant activity data for most of the isolated compounds is not available in the reviewed literature. The data for resveratrol is provided for reference.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of the stilbenoids from Dracaena loureiri is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The stilbenoids, particularly resveratrol and its methoxylated derivatives, have been shown to inhibit these enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.
References
- 1. Flavonoids and stilbenoids with COX-1 and COX-2 inhibitory activity from Dracaena loureiri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro evaluation of the cytotoxic and anti-proliferative properties of resveratrol and several of its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loureiriol's Mechanism of Action Against Structurally Related Flavonoids
For Immediate Release
This guide provides a comparative analysis of the homoisoflavonoid Loureiriol and its potential mechanism of action, benchmarked against the well-researched flavonoids, Luteolin and Chrysoeriol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids in oncology and inflammatory diseases. While direct experimental data on this compound is limited, this guide synthesizes available information and draws comparisons based on the activities of structurally similar and well-characterized compounds.
Introduction to this compound and Comparative Compounds
This compound is a homoisoflavonoid, a class of polyphenolic compounds with a characteristic 3-benzylchroman-4-one skeleton. While its specific biological activities are not extensively documented, it is suggested to possess anti-inflammatory and antioxidant properties, which are common traits of flavonoids.
For a robust comparative analysis, two well-studied flavonoids, Luteolin and Chrysoeriol , have been selected. These compounds share a core flavonoid structure with this compound and have established anti-inflammatory and anti-cancer properties, making them suitable benchmarks for understanding this compound's potential mechanisms.
Comparative Analysis of Biological Activity
Quantitative data on the biological activity of Luteolin and Chrysoeriol in various cancer cell lines and inflammatory models are presented below. At present, specific IC50 values for this compound are not widely available in published literature.
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Luteolin | MTT Assay (Antiproliferative) | Human hepatoma (HL60) | 12.5 µM | [1] |
| MTT Assay (Antiproliferative) | Human lung squamous carcinoma (CH27) | 50 µM | [1] | |
| MTT Assay (Antiproliferative) | Human prostate cancer (LNCaP, PC-3) | ~3-30 µM | [1] | |
| Proliferation Inhibition | Mouse kidney mesangial cells | 1.5 µM | [1] | |
| Anti-inflammatory | Stomach, Cervix, Lung, Bladder Carcinoma | 7.1-19.5 µg/mL | [2] | |
| Chrysoeriol | MTT Assay (Anticancer) | Human lung cancer (A549) | 16.95 µM | [3] |
| Anti-inflammatory (NO scavenging) | RAW 264.7 macrophages | < 50 µM | [4] |
Postulated Mechanism of Action of this compound
Based on the known mechanisms of Luteolin and Chrysoeriol, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. The primary signaling pathways implicated are the MAPK, NF-κB, and Nrf2 pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Luteolin has been shown to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK in Caco-2 cells.[5] Similarly, Chrysoeriol has been observed to inhibit the expression of p-p38 and p-ERK1/2.[3] It is plausible that this compound shares this inhibitory effect on the MAPK pathway, contributing to its potential anti-proliferative and anti-inflammatory activities.
Postulated inhibition of the MAPK signaling pathway by this compound, Luteolin, and Chrysoeriol.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Both Luteolin and Chrysoeriol are known to inhibit the activation of NF-κB.[5][6] This is a critical mechanism for their anti-inflammatory effects. Chrysoeriol, for instance, attenuates the activation of NF-κB and AP-1 in LPS-stimulated macrophages.[6] this compound likely acts in a similar manner to suppress the expression of pro-inflammatory genes.
Postulated inhibition of the NF-κB signaling pathway by this compound and its comparators.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Luteolin and Chrysoeriol have been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.[7][8] Chrysoeriol, for example, markedly enhances the expression of Nrf2 and its downstream targets like HO-1 and NQO-1.[8] This activation of Nrf2 is a crucial mechanism for their antioxidant effects. It is highly probable that this compound also modulates this pathway to protect cells from oxidative stress.
Postulated activation of the Nrf2 antioxidant pathway by this compound and its comparators.
Experimental Protocols
To validate the postulated mechanisms of action for this compound, the following standard experimental protocols are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Luteolin, or Chrysoeriol and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
General workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is essential for determining the phosphorylation status and expression levels of proteins in the MAPK, NF-κB, and Nrf2 pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with the compounds of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, p65, IκBα, Nrf2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Transfection: Transfect cells with the NF-κB reporter plasmid.
-
Compound Treatment: Treat the transfected cells with the compounds of interest.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural similarity to well-characterized flavonoids like Luteolin and Chrysoeriol provides a strong basis for postulating its biological activities. It is highly likely that this compound exhibits anti-inflammatory and anti-cancer properties through the modulation of the MAPK, NF-κB, and Nrf2 signaling pathways. Further experimental validation using the protocols outlined in this guide is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. This comparative approach provides a valuable framework for guiding future research and development efforts.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Bioactivity of Compounds from Phoenix loureiroi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the documented bioactive properties of extracts from Phoenix loureiroi (Mountain Date Palm) and its known constituents. While a commercially available compound named Loureiriol is listed as a homoisoflavonoid, public scientific literature lacks specific data on its bioactivity. Therefore, this guide focuses on the scientifically validated activities of P. loureiroi extracts and one of its well-studied bioactive components, quercetin.
Data Presentation: Bioactivity of Phoenix loureiroi Extracts and Quercetin
The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of various extracts from Phoenix loureiroi.
Table 1: Antioxidant Activity of Phoenix loureiroi Extracts
| Extract Source | Assay | IC50 Value | Reference |
| Fruit | DPPH Radical Scavenging | 8.51 µg/mL | [1] |
| Methanol Leaf Extract | DPPH Radical Scavenging | 6.45 µg/mL | [2] |
Table 2: Cytotoxic Activity of Phoenix loureiroi Seed Oil
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Not Specified | 114.24 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., plant extract, isolated compound) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control (solvent only) and a positive control (a known antioxidant like ascorbic acid or quercetin).
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (media only).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) stimulation of macrophage cells (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include untreated cells as a negative control and LPS-treated cells without the test compound as a positive control.
-
Griess Assay:
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification of Nitrite: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated as follows:
Mandatory Visualization
Signaling Pathways of Quercetin
Quercetin, a flavonoid found in Phoenix loureiroi, exerts its bioactivity through the modulation of several key signaling pathways.
References
A Comparative Guide to the Bioactivities of Quercetin and Luteolin
Notice: Initial searches for "Loureiriol" did not yield sufficient public scientific data to create a comprehensive comparison guide. Therefore, this guide provides a comparative analysis of two well-researched and structurally related flavonoids, Quercetin and Luteolin , focusing on their anticancer and anti-inflammatory properties. This comparison is designed for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols.
Quercetin and Luteolin are flavonoids ubiquitously found in a variety of fruits and vegetables.[1][2] Both compounds are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties, making them subjects of extensive research.[1][2][3] While they share structural similarities, differences in their chemical makeup lead to distinct biological activities and mechanisms of action.[1] This guide compares their efficacy in inducing cancer cell death (apoptosis) and in mitigating inflammatory responses, supported by experimental data.
Quantitative Performance Comparison
The following tables summarize the cytotoxic effects of Quercetin and Luteolin on various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower values indicate higher potency.
Table 1: Cytotoxicity (IC50) of Quercetin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| T47D | Breast Cancer | 50 | 48 | MTT |
| MDA-MB-231 | Breast Cancer | 295 | 48 | MTT |
| HT-29 | Colon Cancer | 100 | 48 | MTT |
| HepG2 | Liver Cancer | Not specified | 18 | MTT |
| HL-60 | Leukemia | Not specified | - | - |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: Cytotoxicity (IC50) of Luteolin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| Hep-2 | Laryngeal Cancer | ~50 | Not specified | MTT |
| HeLa | Cervical Cancer | ~20 | 48 | MTT |
| LN229 | Glioblastoma | Not specified | - | - |
| U251 | Glioblastoma | Not specified | - | - |
Data compiled from multiple sources.[9][10][11]
Mechanisms of Action: Signaling Pathways
Quercetin and Luteolin exert their biological effects by modulating multiple intracellular signaling pathways. Below are diagrams illustrating their key mechanisms in apoptosis induction and anti-inflammatory action.
Apoptotic Pathways
Quercetin's Pro-Apoptotic Signaling:
Quercetin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][12] It can activate caspase cascades, modulate the expression of Bcl-2 family proteins, and inhibit survival pathways like PI3K/Akt.[5][6][13]
Luteolin's Pro-Apoptotic Signaling:
Luteolin also induces apoptosis through multiple pathways, including the activation of death receptors like Fas and the suppression of survival pathways such as MAPK and PI3K/Akt.[9][10][14] It triggers the intrinsic pathway by affecting mitochondrial membrane potential and activating caspases.[11][14]
Anti-inflammatory Pathways
Quercetin's Anti-inflammatory Signaling:
Quercetin mitigates inflammation by inhibiting key signaling pathways like NF-κB and MAPK.[3][15][16] It also suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 and activates the Nrf2 antioxidant response pathway.[17][18]
Luteolin's Anti-inflammatory Signaling:
Luteolin exerts strong anti-inflammatory effects by blocking the NF-κB and AP-1 pathways.[19] It reduces the expression of pro-inflammatory enzymes like iNOS and COX-2 and cytokines such as TNF-α and IL-6 in immune cells.[19][20][21]
Experimental Protocols
Detailed methodologies for key assays used to generate the quantitative data are provided below.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound on cell viability and apoptosis.
MTT Cell Viability Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8][23]
-
Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound (e.g., Quercetin or Luteolin) and a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[22]
-
Reagent Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Calculation: Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.[7]
Annexin V-FITC Apoptosis Assay Protocol
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[24]
-
Cell Preparation: Induce apoptosis using the desired method. Collect both treated and control cells (1-5 x 10^5 cells per sample) by centrifugation.
-
Washing: Wash cells once with cold 1X PBS and once with 1X Annexin V Binding Buffer.[25]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and, optionally, 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. PI is used to differentiate between early apoptotic (Annexin V+/PI−) and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V-FITC and PI.
References
- 1. Luteolin Vs Quercetin: Antioxidant Activity Comparison [eureka.patsnap.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin synergistically potentiates the anti-metastatic effect of 5-fluorouracil on the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Luteolin induces apoptosis by activating Fas signaling pathway at the receptor level in laryngeal squamous cell line Hep-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quercetin attenuates inflammation in LPS-induced lung epithelial cells via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis for Researchers and Drug Development Professionals
An Independent Review of Loureiriol: Evaluating the Evidence for its Biological Activity
Introduction: this compound, a homoisoflavonoid compound, has been noted in chemical supplier databases for its potential biological activities, including weak anticancer effects. This has generated interest within the research community regarding its therapeutic potential. This guide provides an independent verification of the available scientific findings on this compound, comparing its reported activities with those of other structurally related homoisoflavonoids. The objective is to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals.
While specific quantitative data and independent verification for this compound remain limited in publicly accessible literature, this guide synthesizes the available information and draws comparisons with more extensively studied compounds from the same chemical class and plant sources.
Comparative Analysis of Cytotoxic Activity
One such compound is Cambodianol , a homoisoflavonoid isolated from Dracaena cambodiana. A study reported its cytotoxic activities against human leukemia (K562) and gastric adenocarcinoma (SGC-7901) cell lines.[1][2]
Table 1: Cytotoxicity of Cambodianol against Cancer Cell Lines [1][2]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Cambodianol | K562 (Leukemia) | 1.4 |
| Cambodianol | SGC-7901 (Gastric Adenocarcinoma) | 2.9 |
Potential Anti-Inflammatory and Antioxidant Activities
Beyond anticancer effects, homoisoflavonoids are known to possess anti-inflammatory and antioxidant properties. While specific studies detailing these activities for this compound are lacking, the broader class of compounds and extracts from Dracaena species have been investigated.
For instance, a study on homoisoflavonoids from Dracaena cinnabari demonstrated that 7,8-methylenedioxy-3(4-hydroxybenzyl) chromane exhibited strong antioxidant activity, comparable to the well-known antioxidant, quercetin.[3] This suggests that this compound may also possess similar properties, though direct experimental evidence is needed for confirmation.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available due to the absence of published primary research. However, based on studies of similar compounds, the following methodologies are standard for assessing cytotoxic, anti-inflammatory, and antioxidant activities.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cytotoxicity Testing:
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Anti-Inflammatory Assays (e.g., Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow for Measuring Nitric Oxide Inhibition:
Caption: Workflow for assessing the anti-inflammatory activity of a compound by measuring nitric oxide production.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, flavonoids and homoisoflavonoids are known to interact with various pathways involved in cancer cell proliferation, apoptosis, and inflammation.
Potential Signaling Pathways Targeted by Homoisoflavonoids in Cancer:
Caption: Potential signaling pathways modulated by homoisoflavonoids in cancer cells.
Conclusion and Future Directions
The available evidence for the biological activities of this compound is currently limited and largely unsubstantiated by independent, peer-reviewed research. While its chemical class, homoisoflavonoids, is known to contain compounds with significant anticancer and anti-inflammatory properties, direct experimental data for this compound is needed.
For researchers and drug development professionals, this compound may represent an interesting scaffold for further investigation. However, any consideration of its therapeutic potential must be preceded by rigorous, independent verification of its biological effects. Future studies should focus on:
-
Isolation and purification of this compound to confirm its structure and purity.
-
Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and establish IC50 values.
-
Investigation of its anti-inflammatory and antioxidant properties using established cellular and biochemical assays.
-
Elucidation of its mechanism of action by identifying the specific signaling pathways it modulates.
Until such data becomes available, the scientific community should approach claims of this compound's biological activity with caution and prioritize research on more thoroughly characterized homoisoflavonoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A new cytotoxic homoisoflavonoid from Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoprotective potentials of homoisoflavonoids and chalcones of Dracaena cinnabari: modulations of drug-metabolizing enzymes and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Homoisoflavonoid Loureiriol: A Guide to its Structure-Activity Relationship and Biological Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of homoisoflavonoids, with a focus on the structure-activity relationships (SAR) that govern their efficacy. While specific SAR studies on Loureiriol are limited, this document extrapolates from the broader class of homoisoflavonoids to offer insights into its potential as a therapeutic agent.
Introduction to this compound and Homoisoflavonoids
This compound is a homoisoflavonoid, a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton (C6-C3-C1-C6). These compounds are a special subclass of flavonoids and have been isolated from various plant families.[1][2] Homoisoflavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4] This guide will delve into the structure-activity relationships of homoisoflavonoids, providing a framework for understanding the therapeutic potential of this compound and its derivatives.
Anticancer Activity of Homoisoflavonoids: A Comparative Analysis
Homoisoflavonoids have demonstrated cytotoxic activity against a range of human cancer cell lines.[2] The structural features of these molecules play a crucial role in determining their potency and selectivity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several homoisoflavonoids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sappanone A | BV-2 (microglia) | - | [5] |
| Cremastranone | Human Retinal Endothelial Cells (HRECs) | - | [5] |
| SH11008 | HRECs | - | [5] |
| SH11037 | HRECs | 0.055 | [5] |
| Portulacanone A | Various human cancer cell lines | - | [2] |
| Portulacanone B | Various human cancer cell lines | - | [2] |
| Portulacanone C | Various human cancer cell lines | - | [2] |
| Portulacanone D | Various human cancer cell lines | - | [2] |
Note: Specific IC50 values for some compounds were not available in the provided search results, but their cytotoxic activities were mentioned.
Structure-Activity Relationship (SAR) for Anticancer Effects
The anticancer activity of flavonoids, including homoisoflavonoids, is influenced by several structural factors.[6][7][8] Key determinants of cytotoxicity include the number and position of hydroxyl and methoxyl groups on the aromatic rings, as well as the degree of saturation and substitution on the heterocyclic C ring.[6] For instance, the presence of hydroxyl groups at specific positions can enhance the pro-apoptotic and anti-proliferative effects of these compounds.[8] The substitution pattern on the B-ring of the homoisoflavonoid scaffold appears to be particularly important for modulating anticancer activity.
Anti-inflammatory Activity of Homoisoflavonoids
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Homoisoflavonoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB.[5][9]
Quantitative Data on Anti-inflammatory Activity
The table below presents the inhibitory activity of various flavonoids and homoisoflavonoids against key inflammatory targets.
| Compound | Assay | IC50 | Reference |
| Isoorientin | NF-κB inhibition | 8.9 µg/mL | [9] |
| Orientin | NF-κB inhibition | 12 µg/mL | [9] |
| Isovitexin | NF-κB inhibition | 18 µg/mL | [9] |
| Isovitexin | iNOS inhibition | 21 µg/mL | [9] |
| Apigenin | NO production in macrophages | 23 µM | [9] |
| Luteolin | NO production in macrophages | 27 µM | [9] |
| Sappanone A | Microglial activation | - | [5] |
Structure-Activity Relationship (SAR) for Anti-inflammatory Effects
The anti-inflammatory activity of homoisoflavonoids is closely linked to their chemical structure. The presence of a C2-C3 double bond and specific hydroxylation patterns on the A and B rings can influence their ability to inhibit inflammatory pathways.[9] For example, hydroxyl groups at positions C3' and C4' on the B-ring have been shown to increase anti-inflammatory activity.[9] Furthermore, the presence of a sugar moiety on the A-ring can also enhance these effects.[9]
Antimicrobial Activity of Homoisoflavonoids
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Homoisoflavonoids have demonstrated promising activity against a variety of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of several flavonoids against different bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Corylifol B | S. aureus, P. aeruginosa | 0.009–0.073 mM (average) | [10] |
| Neobavaisoflavone | S. aureus, P. aeruginosa | 0.009–0.073 mM (average) | [10] |
| Isobavachalcone | S. aureus, P. aeruginosa | 0.009–0.073 mM (average) | [10] |
| Bavachalcone | S. aureus, P. aeruginosa | 0.009–0.073 mM (average) | [10] |
| Bavachin | S. aureus, P. aeruginosa | 0.009–0.073 mM (average) | [10] |
| 4-Hydroxyderricin | S. aureus, P. aeruginosa, E. coli, B. cereus | ≥ 3.9 | [10] |
| Luteolin | M. smegmatis | 25 | [10] |
| Quercetin | M. smegmatis | 50 | [10] |
Structure-Activity Relationship (SAR) for Antimicrobial Effects
The antimicrobial activity of flavonoids is significantly influenced by their structure.[11] Key structural features for antibacterial activity include the 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring.[10] The presence of prenyl or geranyl groups can also enhance antibacterial potency.[10] Conversely, methoxylation of the flavonoid core has been shown to reduce antibacterial activity in some cases.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its analogs.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[6][12]
-
Incubation: Incubate the plate at 37°C for 4 hours.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[13]
-
Compound and Stimulant Addition: Pre-incubate the cells with the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[13]
-
Griess Reaction: Collect the cell supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. The formation of a colored azo dye is measured spectrophotometrically at 540 nm.[15][16] The amount of nitrite is proportional to the NO produced by the cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using broth microdilution or agar dilution methods.[2][4]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Visualizing Pathways and Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Conclusion
This compound, as a member of the homoisoflavonoid class, holds considerable promise for the development of new therapeutic agents. While direct structure-activity relationship studies on this compound are not yet widely available, the existing body of research on homoisoflavonoids provides a solid foundation for guiding future research. The anticancer, anti-inflammatory, and antimicrobial activities of these compounds are intricately linked to their structural features. Further synthesis and biological evaluation of this compound derivatives are warranted to elucidate the specific SAR and to unlock the full therapeutic potential of this natural product. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers embarking on such investigations.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Loureiriol: A Guide for Laboratory Professionals
For immediate reference, Loureiriol must be disposed of as hazardous waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and ensure disposal is conducted through an approved waste disposal plant.[1]
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a homoisoflavonoid used in laboratory research.[2] Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
It is imperative to handle this compound in accordance with its safety data sheet (SDS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator should be used, and all handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are mandatory.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and its containers.
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
The primary container of this compound, once empty, must also be treated as hazardous waste.
-
Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container should be securely capped and disposed of through the approved waste disposal plant.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Carefully take up the spilled material, avoiding dust generation, and place it in a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Collect any spillage to prevent release into the environment.[1]
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
First Aid Measures
In case of exposure to this compound, follow these first aid measures immediately.[1]
| Exposure Route | First Aid Procedure |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Eye Contact | Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids. Promptly call a physician.[1] |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
Storage and Incompatibilities
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder or -80°C in solvent.[1] Keep away from direct sunlight and sources of ignition.[1]
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
The following diagram illustrates the key relationships for safe handling and storage.
References
Essential Safety and Logistical Information for Handling Loureiriol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of Loureiriol, an isoflavonoid compound derived from the Dioscorea loureiri plant. Adherence to these guidelines is crucial to ensure laboratory safety and minimize environmental impact.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on available safety data, the following PPE is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must comply with EN 166 standards to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect for tears or holes before each use. |
| Body Protection | Impervious clothing | A lab coat or chemical-resistant suit to protect skin from accidental contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are generated, a respirator with an appropriate filter is necessary. |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
Storage Conditions:
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, dry, and well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Container: Use a designated, approved waste disposal container.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any associated hazard symbols.
-
Environmental Precaution: Avoid release into the environment. This compound is very toxic to aquatic life with long-lasting effects.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its known anti-inflammatory and antioxidant properties suggest its use in relevant in vitro and in vivo assays. The following are generalized protocols that can be adapted for studying the biological activity of this compound.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, with a final DMSO concentration below 0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. Ascorbic acid or Trolox can be used as a positive control.
Potential Signaling Pathways
Based on its classification as an isoflavonoid with antioxidant and anti-inflammatory properties, this compound may modulate key signaling pathways involved in these processes. Further research is needed to confirm its precise mechanisms of action.
Caption: Potential mechanism of this compound in mitigating oxidative stress via the Nrf2 pathway.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
